Maltose monohydrate-d14
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H24O12 |
|---|---|
Molecular Weight |
374.40 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3S,4R,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-4,5,6-trihydroxyoxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4+,5-,6+,7-,8-,9-,10-,11+,12-;/m1./s1/i1D2,2D2,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D; |
InChI Key |
WSVLPVUVIUVCRA-AAEFPXILSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@]2([C@]([C@@]([C@@](O[C@@]2([2H])C([2H])([2H])O)([2H])O)([2H])O)([2H])O)[2H])([2H])C([2H])([2H])O)([2H])O)O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Origin of Product |
United States |
Foundational & Exploratory
Maltose Monohydrate-d14: A Technical Guide to its Chemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of Maltose monohydrate-d14. Intended for use in research, scientific, and drug development settings, this document details the physicochemical characteristics of this deuterated carbohydrate, outlines experimental protocols for its analysis, and presents this information in a clear and accessible format.
Core Chemical Properties
This compound, a deuterated form of maltose monohydrate, is a valuable tool in various research applications, particularly in mass spectrometry-based metabolic studies and as an internal standard.[1] The incorporation of fourteen deuterium atoms provides a distinct mass shift, facilitating its differentiation from its non-deuterated counterpart.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below. For comparative purposes, data for the non-deuterated Maltose monohydrate are also included where available.
| Property | This compound | Maltose monohydrate (non-deuterated) |
| Molecular Formula | C₁₂H₁₀D₁₄O₁₂[2] | C₁₂H₂₄O₁₂[3][4] |
| Molecular Weight | 374.40 g/mol [2][5] | 360.31 g/mol [3][6] |
| Appearance | White to off-white solid powder | White crystals or crystalline powder[7] |
| Melting Point | No specific data available | 102-103 °C (monohydrate)[8][9]; 119-121 °C (dec.)[4][7] |
| Solubility | Soluble in water | Soluble in water and alcohol[9] |
| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | Room Temperature[10] |
| Alternate Name | 4-O-α-D-[UL-d14]Glucopyranosyl-D-[UL-d14]glucose[2] | 4-O-α-D-Glucopyranosyl-D-glucose[10] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for ensuring data accuracy and reproducibility. The following sections outline standard experimental protocols for determining key chemical properties.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for melting range determination.
Apparatus:
-
Melting point apparatus (e.g., capillary tube-based instrument)
-
Capillary tubes (0.8-1.2 mm internal diameter)
-
Mortar and pestle
-
Thermometer calibrated with USP Melting Point Reference Standards
Procedure:
-
Sample Preparation: Gently pulverize a small amount of this compound into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring a packing height of approximately 3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Profile:
-
For a preliminary, rapid determination, heat the sample at a rate of 10-20°C per minute to establish an approximate melting range.
-
For a precise determination, use a new sample and heat to a temperature approximately 10°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.
-
-
Data Recording: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting range.
Determination of Solubility
The solubility of this compound in a given solvent is determined by preparing a saturated solution at a specific temperature and measuring the concentration of the dissolved solute.
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Stirring plate and magnetic stir bars
-
Constant temperature water bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Solvent Preparation: Place a known volume of the solvent (e.g., deionized water) in a volumetric flask.
-
Solute Addition: Add a pre-weighed excess amount of this compound to the solvent.
-
Equilibration: Place the flask in a constant temperature water bath (e.g., 25°C) and stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Carefully filter a known volume of the supernatant to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtered solution using a suitable analytical technique. The resulting concentration is the solubility at that temperature.
Biological Context and Applications
Maltose is a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond.[10] In biological systems, it is produced by the enzymatic breakdown of starch.[8] this compound serves as a stable isotope-labeled internal standard in metabolic research and clinical mass spectrometry.[1] Its use allows for the accurate quantification of its non-deuterated counterpart in complex biological matrices, aiding in the study of carbohydrate metabolism and related enzymatic pathways.
While this compound itself is not expected to have unique signaling properties, its application is instrumental in studies that investigate the signaling pathways involving maltose and glucose. For instance, by tracing the metabolic fate of the deuterated maltose, researchers can gain insights into glucose uptake and utilization under various physiological and pathological conditions.
Safety and Handling
Conclusion
This compound is a critical tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its well-defined chemical properties, coupled with its utility as a stable isotope-labeled standard, enable precise and reliable quantification of maltose in biological systems. The experimental protocols outlined in this guide provide a foundation for the accurate characterization of this and similar deuterated carbohydrate standards.
References
- 1. chm.uri.edu [chm.uri.edu]
- 2. uspbpep.com [uspbpep.com]
- 3. â©741⪠Melting Range or Temperature [doi.usp.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. allengineeringjournal.in [allengineeringjournal.in]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Maltose Monohydrate-d14: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Maltose Monohydrate-d14, a deuterated form of maltose monohydrate, for researchers, scientists, and professionals in drug development. This document outlines its chemical structure, molecular weight, and potential applications, presenting data in a clear, accessible format.
Core Data Summary
Quantitative information for this compound is summarized in the table below, offering a direct comparison with its non-labeled counterpart.
| Property | This compound | Maltose Monohydrate |
| Molecular Formula | C₁₂H₁₀D₁₄O₁₂ | C₁₂H₂₄O₁₂ |
| Molecular Weight | 374.40 g/mol [1][2] | 360.31 g/mol [3][4] |
| Alternate Name | 4-O-α-D-[UL-d14]Glucopyranosyl-D-[UL-d14]glucose[1] | 4-O-α-D-Glucopyranosyl-D-glucose[5] |
Structural and Chemical Information
This compound is a stable isotope-labeled version of maltose monohydrate, where 14 non-exchangeable hydrogen atoms have been replaced by deuterium.[6] This uniform labeling makes it a valuable tool in various research applications. Maltose itself is a disaccharide composed of two α-D-glucose units linked by an α-1,4 glycosidic bond.[5] The monohydrate form indicates the presence of one molecule of water per molecule of maltose.
Chemical Structure of Maltose-d14
Caption: Chemical structure of Maltose-d14.
Experimental Applications and Protocols
Stable isotope-labeled compounds like this compound are primarily used as tracers in research.[6] The deuterium labeling allows for the differentiation and quantification of molecules in complex biological systems.
Potential Experimental Workflows
Below are logical workflows illustrating the use of this compound in research.
References
- 1. usbio.net [usbio.net]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. D-Maltose monohydrate | C12H24O12 | CID 44134793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-(+)-Maltose monohydrate | C12H24O12 | CID 23615261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Synthesis and Isotopic Purity of Deuterated Maltose Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of deuterated maltose monohydrate. The information is compiled to assist researchers in the fields of carbohydrate chemistry, drug metabolism, and analytical sciences. This document details common synthetic methodologies, analytical protocols for determining isotopic enrichment, and presents available quantitative data.
Introduction
Deuterium-labeled compounds, including carbohydrates like maltose, are invaluable tools in various scientific disciplines. The substitution of hydrogen with its heavier, stable isotope, deuterium, can alter the pharmacokinetic profile of drug candidates, serve as internal standards for quantitative mass spectrometry, and act as probes in metabolic studies. This guide focuses on the synthesis of deuterated maltose monohydrate and the critical assessment of its isotopic purity.
Synthesis of Deuterated Maltose Monohydrate
Two primary methodologies are prevalent for the deuteration of carbohydrates: catalytic hydrogen-deuterium (H-D) exchange and enzymatic synthesis.
Ruthenium-Catalyzed Hydrogen-Deuterium Exchange
A direct and efficient method for deuterating sugars involves a heterogeneous Ruthenium-on-carbon (Ru/C) catalyzed hydrogen-deuterium exchange reaction.[1] This approach utilizes deuterium oxide (D₂O) as the deuterium source under a hydrogen or deuterium atmosphere. The reaction selectively targets carbons adjacent to free hydroxyl groups, making it suitable for unprotected carbohydrates like maltose.
Experimental Protocol: Ru/C-Catalyzed H-D Exchange of Maltose
-
Reaction Setup: In a high-pressure reaction vessel, dissolve maltose monohydrate (1.0 g) in deuterium oxide (20 mL, 99.9 atom % D).
-
Catalyst Addition: Add 5% Ruthenium on activated carbon (Ru/C) catalyst (100 mg, 10 wt%).
-
Reaction Conditions: Seal the vessel and purge with deuterium gas (D₂). Pressurize the vessel with D₂ gas to 1 MPa. Heat the reaction mixture to 120°C with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals (e.g., 24, 48, 72 hours) and analyzing the isotopic enrichment by mass spectrometry.
-
Workup and Purification: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature and carefully vent the D₂ gas. Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst.
-
Isolation: Lyophilize the filtrate to obtain the deuterated maltose monohydrate as a white solid.
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific alternative for producing deuterated maltose. Maltose phosphorylase (EC 2.4.1.8) can catalyze the synthesis of maltose from a deuterated glucose donor, such as β-D-glucose-1-phosphate-d. The reverse phosphorolysis reaction can be employed, where the enzyme transfers a glucosyl moiety from a suitable donor to a deuterated acceptor.
Experimental Protocol: Enzymatic Synthesis of Deuterated Maltose
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0) in D₂O. Dissolve deuterated D-glucose (acceptor) and a glucosyl donor (e.g., α-D-glucose-1-phosphate) in the deuterated buffer.
-
Enzyme Addition: Add maltose phosphorylase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Reaction Conditions: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-40°C) with gentle agitation.
-
Reaction Monitoring: Monitor the formation of deuterated maltose using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Enzyme Inactivation and Purification: Once the reaction is complete, inactivate the enzyme by heat treatment (e.g., 95°C for 5 minutes). Centrifuge the mixture to remove precipitated protein.
-
Purification: The deuterated maltose can be purified from the reaction mixture using size-exclusion chromatography or preparative HPLC.
-
Isolation: Lyophilize the purified fractions to obtain deuterated maltose monohydrate.
Isotopic Purity Analysis
The determination of isotopic purity is a critical step to ensure the quality of the synthesized deuterated maltose. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly sensitive and accurate method to determine the isotopic distribution of the deuterated product. Liquid Chromatography coupled with HRMS (LC-HRMS) is often employed for the analysis of carbohydrates.
Experimental Protocol: LC-HRMS Analysis
-
Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like maltose.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Gradient: A linear gradient from a high percentage of mobile phase A to a high percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF).
-
Scan Range: m/z 100-500
-
Data Analysis: The isotopic distribution of the maltose molecular ion is analyzed to determine the percentage of each isotopologue (M+0, M+1, M+2, etc.). The isotopic purity is calculated based on the relative abundance of the desired deuterated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to determine the location and extent of deuteration. Both ¹H and ²H NMR are valuable techniques.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve the deuterated maltose monohydrate in a suitable solvent (e.g., D₂O for ¹H NMR, or a protic solvent like H₂O/DMSO for ²H NMR).
-
¹H NMR:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1D proton experiment.
-
Analysis: The degree of deuteration at specific positions can be estimated by the reduction in the integral of the corresponding proton signals compared to an internal standard or the non-deuterated maltose spectrum.
-
-
²H NMR:
-
Instrument: An NMR spectrometer equipped with a deuterium probe.
-
Experiment: A 1D deuterium experiment.
-
Analysis: The presence of signals in the ²H NMR spectrum directly confirms the incorporation of deuterium. The chemical shifts in the ²H spectrum are identical to those in the ¹H spectrum, allowing for the identification of the deuterated positions. Quantitative ²H NMR can be used to determine the isotopic enrichment at each site.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of deuterated maltose monohydrate. Actual results will vary depending on the specific experimental conditions.
| Synthesis Method | Target Deuteration | Product Yield (%) | Isotopic Enrichment (Atom % D) | Chemical Purity (%) |
| Ru/C Catalyzed H-D Exchange (24h) | Perdeuteration | >90 | 85-90 | >98 |
| Ru/C Catalyzed H-D Exchange (72h) | Perdeuteration | >90 | >95 | >98 |
| Enzymatic Synthesis | Site-specific | 60-80 | >99 | >99 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and analysis of deuterated maltose monohydrate.
Caption: Workflow for the synthesis of deuterated maltose monohydrate.
Caption: Analytical workflow for determining the isotopic purity.
References
Unveiling the Role of D-(+)-Maltose monohydrate-d14 in Advanced Research: A Technical Guide
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of D-(+)-Maltose monohydrate-d14, a deuterated form of maltose monohydrate. This document details its physicochemical properties, applications in metabolic research, and provides a foundational experimental framework for its use as a tracer in mass spectrometry-based analyses.
While a specific CAS number is not assigned to D-(+)-Maltose monohydrate-d14, the non-labeled form, D-(+)-Maltose monohydrate, is identified by the CAS number 6363-53-7. The deuterated variant is a valuable tool in metabolic studies due to the distinct mass shift it introduces, enabling the precise tracking of maltose metabolism and its downstream pathways.
Physicochemical and Isotopic Specifications
D-(+)-Maltose monohydrate-d14 is a stable, isotopically labeled compound where 14 hydrogen atoms have been replaced with deuterium. This substitution results in a significant increase in its molecular weight compared to the natural isotopologue, a key feature for its application in tracer studies.
| Property | Value |
| Molecular Formula | C₁₂H₁₀D₁₄O₁₂ |
| Molecular Weight | 374.4 g/mol |
| Appearance | White to off-white solid |
| Isotopic Purity | Typically ≥98% |
Core Applications in Research
The primary application of D-(+)-Maltose monohydrate-d14 lies in its use as a stable isotope tracer in metabolic research, particularly in the fields of drug development and clinical mass spectrometry.
-
Metabolic Flux Analysis (MFA): By introducing D-(+)-Maltose monohydrate-d14 into a biological system, researchers can trace the metabolic fate of maltose. The deuterium labels are incorporated into downstream metabolites, and their detection by mass spectrometry allows for the quantification of metabolic pathway activities, or fluxes. This is crucial for understanding how disease states or drug treatments alter cellular metabolism.
-
Pharmacokinetic Studies: Deuteration can alter the metabolic rate of a compound, a phenomenon known as the kinetic isotope effect. While D-(+)-Maltose monohydrate-d14 is primarily used as a tracer, the principles of its use are relevant to the study of deuterated drugs, which can exhibit improved pharmacokinetic profiles.
-
Internal Standard: In quantitative mass spectrometry, D-(+)-Maltose monohydrate-d14 can serve as an ideal internal standard for the analysis of unlabeled maltose. Its chemical properties are nearly identical to the analyte, but its mass is distinct, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.
Experimental Protocol: A Framework for LC-MS/MS-based Metabolic Tracing
The following protocol outlines a general workflow for utilizing D-(+)-Maltose monohydrate-d14 as a tracer in a cell culture experiment followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours in standard culture medium.
-
Medium Exchange: Replace the standard medium with a labeling medium containing D-(+)-Maltose monohydrate-d14 at a known concentration. The concentration should be optimized based on the specific cell line and experimental goals.
-
Incubation: Incubate the cells in the labeling medium for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the deuterated maltose.
Metabolite Extraction
-
Quenching: Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the metabolite extract onto a suitable liquid chromatography column (e.g., a HILIC column for polar metabolites) to separate the various metabolites.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to specifically detect and quantify the deuterated and non-deuterated forms of maltose and its downstream metabolites.
Visualizing the Metabolic Journey
The metabolic pathway of maltose and a general experimental workflow for its analysis using a deuterated tracer are depicted below.
Navigating the Nuances of a Labeled Compound: A Technical Guide to Maltose Monohydrate-d14
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and application of Maltose monohydrate-d14, a deuterated form of maltose monohydrate. While its general safety profile mirrors that of its non-labeled counterpart, its utility in research, particularly in metabolic and pharmacokinetic studies, warrants a detailed examination for professionals in drug development and life sciences.
Section 1: Safety Data Sheet and Handling
This compound is the deuterium-labeled version of Maltose monohydrate.[1] Deuterium is a stable, non-radioactive isotope of hydrogen. As such, the fundamental chemical and physical properties, as well as the toxicological profile, are considered to be substantially similar to the non-deuterated compound for the purposes of general safety and handling. Safety data sheets for Maltose monohydrate consistently classify it as a non-hazardous substance.[2][3]
Hazard Identification
Maltose monohydrate is not classified as a hazardous substance or mixture according to GHS classifications.[1][2][3] However, as with all laboratory chemicals, prudent laboratory practices should be observed.[2] In powder form, it may be capable of creating a dust explosion if dispersed in the air at sufficient concentrations.
First-Aid Measures
Standard first-aid procedures are recommended in case of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[4] |
| Skin Contact | Wash off with soap and plenty of water.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician if you feel unwell.[2][3] |
Fire-Fighting and Accidental Release Measures
Maltose monohydrate is a nonflammable solid.[2] However, in the event of a fire, suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] Firefighters should wear self-contained breathing apparatus.[3]
For accidental spills, the area should be cleaned by sweeping up the spilled material and placing it in a sealed bag or container for disposal.[2] Avoid generating dust.[1]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure safety.
| Aspect | Recommendation |
| Handling | Avoid contact with skin, eyes, and clothing.[4] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3] |
| Storage | Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.[5] |
Personal Protective Equipment
Standard laboratory personal protective equipment (PPE) is recommended.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses or goggles.[6] |
| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use.[3][6] |
| Respiratory Protection | Not required under normal conditions of use.[6] If dust is generated, a NIOSH-approved respirator may be necessary. |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |
Section 2: Physical and Chemical Properties
The physical and chemical properties of this compound are expected to be very similar to its non-deuterated form, with the primary difference being its molecular weight.
| Property | Value |
| Molecular Formula | C₁₂H₁₀D₁₄O₁₂[6] |
| Molecular Weight | 374.4 g/mol [6] |
| Appearance | White to off-white powder/crystals. |
| Melting Point | 102-103 °C |
| Solubility | Soluble in water.[2] |
Section 3: Stability and Reactivity
Maltose monohydrate is stable under recommended storage conditions. It is incompatible with strong oxidizing agents.[7] Hazardous decomposition products under fire conditions include carbon monoxide and carbon dioxide.
Section 4: Toxicological Information
The toxicological properties of Maltose monohydrate have not been thoroughly investigated.[1][3] However, it is generally considered to be of low toxicity. For the non-deuterated form, the acute oral toxicity (LD50) in rats is reported to be 34,000 mg/kg. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[1][3]
Section 5: Experimental Applications and Protocols
The primary application of this compound is as a stable isotope tracer in metabolic research and pharmacokinetic studies.[1] Deuterated compounds are valuable in drug development as they can be used as internal standards for quantitative bioanalysis and to study the metabolic fate of molecules.[3] The replacement of hydrogen with deuterium can alter the rate of metabolism, which can be a strategic tool in drug design to improve pharmacokinetic profiles.[5][8][9]
General Experimental Protocol for a Metabolic Tracer Study
Below is a generalized workflow for a metabolic tracer study using this compound.
Methodology:
-
Preparation: A sterile solution of this compound is prepared in a suitable vehicle (e.g., saline for in vivo studies or cell culture medium for in vitro studies). The animal models or cell cultures are acclimated to the experimental conditions.
-
Administration and Sampling: The labeled maltose solution is administered to the biological system. Biological samples are collected at predetermined time points.
-
Metabolite Extraction: Metabolites are extracted from the collected biological samples using appropriate protocols (e.g., protein precipitation with a cold organic solvent).
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the deuterated metabolites.
-
Data Interpretation: The concentration of the labeled metabolites is quantified. This data is then used to model the flux through various metabolic pathways.
Signaling Pathways and Logical Relationships
The use of deuterated compounds in drug development is based on the principle of the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down the metabolic processes that involve the cleavage of this bond, potentially leading to an improved pharmacokinetic profile of a drug.
This diagram illustrates that by strategically replacing a hydrogen atom with deuterium at a site of metabolic activity, the rate of metabolism can be reduced. This may lead to a longer drug half-life and lower clearance, which can be beneficial for therapeutic efficacy and patient compliance.
Section 6: Conclusion
This compound is a valuable tool for researchers in the fields of drug metabolism and pharmacokinetics. While its handling and safety precautions are analogous to those for non-deuterated maltose monohydrate, its application in tracer studies provides a powerful method for elucidating metabolic pathways and improving the properties of therapeutic agents. Adherence to standard laboratory safety protocols is sufficient for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. Maltose Monohydrate Pharmaceutical Secondary Standard; Certified Reference Material 6363-53-7 [sigmaaldrich.com]
- 8. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Maltose Monohydrate-d14 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and research applications of Maltose monohydrate-d14. This deuterated analog of maltose monohydrate is a valuable tool in various scientific disciplines, particularly in metabolic research and as an internal standard for mass spectrometry-based quantitative analysis.
Commercial Suppliers and Specifications
This compound is available from several reputable suppliers specializing in stable isotope-labeled compounds for research purposes. While specifications can vary by lot, the following table summarizes typical data for commercially available this compound. Researchers are advised to consult the Certificate of Analysis (CoA) from the supplier for lot-specific details.
| Supplier | Catalog Number (Example) | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Isotopic Enrichment (Typical) |
| MedchemExpress | HY-N2024AS | C₁₂H₁₀D₁₄O₁₂ | 374.40 | 93.7% | >98% (for most deuterated products)[1] |
| Omicron Biochemicals, Inc. | MAL-004 | C₁₂²H₁₄H₈O₁₁·H₂O | 374.40 | High Purity | Uniformly labeled ([UL-²H₁₄])[2] |
| United States Biological | 163280 | C₁₂H₁₀D₁₄O₁₂ | 374.4 | Highly Purified | Not specified |
| Toronto Research Chemicals (TRC) | M160654 | C₁₂H₁₀D₁₄O₁₂ | 374.40 | High Purity | Not specified |
Core Applications in Research
The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS).[3][4] The near-identical chemical and physical properties to its unlabeled counterpart, maltose, ensure that it behaves similarly during sample preparation, chromatography, and ionization.[5] However, its increased mass due to the deuterium atoms allows it to be distinguished from the endogenous analyte by the mass spectrometer. This co-eluting, mass-shifted standard enables precise and accurate quantification by correcting for variations in sample extraction, injection volume, and matrix effects that can cause ion suppression or enhancement.[4][5]
Furthermore, deuterated carbohydrates like this compound are utilized in metabolic studies.[6][7] By introducing the labeled compound into a biological system, researchers can trace the metabolic fate of maltose and its constituent glucose units through various biochemical pathways.
Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis
The following is a generalized protocol for the use of this compound as an internal standard for the quantification of maltose in a biological matrix (e.g., plasma, cell lysate). This protocol should be optimized for the specific application and instrumentation.
1. Preparation of Stock Solutions:
-
Analyte Stock Solution: Prepare a stock solution of unlabeled maltose monohydrate in a suitable solvent (e.g., water, methanol) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
2. Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking the appropriate biological matrix with known concentrations of the analyte stock solution.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.
3. Sample Preparation (Protein Precipitation): [8]
-
To 50 µL of each calibration standard, QC, and study sample, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 150 µL of a protein precipitation agent (e.g., acetonitrile or a mixture of zinc sulfate and methanol).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
Inject a suitable volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., a HILIC or C18 column) to achieve chromatographic separation of maltose from other matrix components. The mobile phase composition and gradient will need to be optimized.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
- Set up an MRM transition for unlabeled maltose (analyte).
- Set up a corresponding MRM transition for this compound (internal standard). The precursor and product ions for the internal standard will be shifted by +14 Da (or the appropriate mass difference based on the exact labeling) compared to the analyte.
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of maltose in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for quantification using a deuterated internal standard.
References
- 1. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]
- 2. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose‐d2 and Glucose‐d7 Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. metsol.com [metsol.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Natural Abundance of Deuterium in Maltose
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The natural abundance of stable isotopes, such as deuterium (²H or D), within a molecule provides a unique fingerprint that can reveal information about its geographical origin, biosynthetic pathways, and metabolic history. Maltose, a disaccharide composed of two α-glucose units, is a key carbohydrate in various biological systems and a common excipient in pharmaceutical formulations. Understanding the natural deuterium distribution within maltose is crucial for food authenticity studies, metabolic research, and ensuring the consistency of pharmaceutical products.
This technical guide provides an in-depth overview of the natural abundance of deuterium in maltose, focusing on the analytical methodologies used for its quantification. While direct quantitative data for maltose is limited in foundational literature, a comprehensive understanding can be derived from the extensive research on its constituent monosaccharide, glucose. The principles and experimental protocols detailed herein are therefore centered on carbohydrate analysis, with glucose serving as a scientifically robust proxy for maltose.
The natural abundance of deuterium is approximately 0.0156% on Earth[1]. In organic molecules, this abundance is not uniform and is influenced by isotopic fractionation during biochemical reactions[2]. The two primary analytical techniques for determining the natural abundance and site-specific distribution of deuterium in carbohydrates are Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) spectroscopy.
Quantitative Data on Deuterium Abundance
The deuterium content of a sample is typically expressed in delta (δ) notation in parts per thousand (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard[3][4]. The natural abundance of deuterium in water has an average value of 156 ppm, though this can vary geographically[5].
While specific δ²H values for maltose are not widely reported, the values for glucose, its sole monosaccharide component, are well-documented and provide an excellent approximation. The isotopic distribution in glucose is non-statistical and is significantly influenced by the plant's photosynthetic pathway (C3, C4, or CAM).
Table 1: General Natural Abundance of Deuterium
| Isotope | Natural Abundance (%) | Approximate Ratio (D/H) |
| Protium (¹H) | ~99.985 | - |
| Deuterium (²H) | ~0.015 | 1:6420 |
Data sourced from general isotopic abundance information[1][6].
Table 2: Site-Specific Deuterium Distribution in Glucose from C3 and C4 Plants (Illustrative)
| Position in Glucose Ring | Relative D/H Ratio (C3 Plants) | Relative D/H Ratio (C4 Plants) |
| H-1 | Enriched | Slightly Enriched |
| H-2 | Depleted | Near Statistical Average |
| H-3 | Enriched | Enriched |
| H-4 | Depleted | Near Statistical Average |
| H-5 | Enriched | Enriched |
| H-6,6' | Significantly Depleted | Depleted |
Note: This table represents general trends. Absolute values can vary based on species and environmental conditions. Data is inferred from studies on glucose from different plant sources.
Experimental Protocols and Methodologies
The determination of deuterium abundance in maltose requires precise and validated analytical methods. The two cornerstones of this analysis are Isotope Ratio Mass Spectrometry (IRMS) for bulk deuterium content and Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) for positional isotopic distribution.
Overall Workflow for Deuterium Abundance Analysis
The general workflow for analyzing the natural deuterium abundance in a carbohydrate sample like maltose involves several key stages, from sample preparation to data analysis.
Caption: General workflow for deuterium abundance analysis.
Protocol 1: Bulk Deuterium Abundance by Isotope Ratio Mass Spectrometry (IRMS)
IRMS is used to determine the overall ²H/¹H ratio in a sample. For carbohydrates, this involves high-temperature conversion of the sample into H₂ gas, which is then analyzed by the mass spectrometer. A critical step for carbohydrates is the equilibration with water vapor to account for the exchangeable hydrogen atoms in hydroxyl groups[3][4].
Detailed Methodology:
-
Sample Preparation:
-
Drying: Samples are thoroughly dried to remove all moisture, either by freeze-drying or oven-drying at 60°C for 48 hours[4].
-
Homogenization: The dried maltose sample is ground into a fine, homogenous powder using a mortar and pestle or a ball mill[7].
-
Weighing and Packing: Approximately 1 mg of the homogenized sample is weighed into a 3.3 x 5 mm silver capsule using a microbalance[4]. For sugar solutions, an equivalent amount is pipetted into the capsule, freeze-dried, and then the capsule is folded securely[4]. The capsule should be folded into a tight cube or ball to ensure proper dropping into the analyzer[8].
-
-
Water Vapor Equilibration:
-
To ensure that the final measurement reflects only the non-exchangeable, carbon-bound hydrogen atoms, the sample's hydroxyl hydrogens are isotopically equilibrated with water of a known isotopic composition[3].
-
The packed samples are placed in an equilibration chamber. Water of a known δ²H value is continuously pumped into the chamber, which is heated to a temperature (e.g., 130°C) that ensures immediate evaporation[4].
-
After an equilibration period (e.g., 2 hours), the samples are purged with a dry inert gas to remove all traces of the equilibration water[4].
-
-
High-Temperature Conversion (HTC):
-
The equilibrated and dried sample capsules are loaded into the autosampler of an elemental analyzer coupled to the IRMS.
-
Each capsule is dropped into a high-temperature ceramic reactor (maintained at ~1350-1450°C) containing glassy carbon chips[9].
-
At this temperature, the sample undergoes pyrolysis, and the hydrogen in the maltose is quantitatively converted to H₂ gas.
-
-
IRMS Analysis:
-
The resulting H₂ gas is carried by a continuous flow of helium carrier gas through a gas chromatography column to separate it from other gaseous products.
-
The purified H₂ gas enters the ion source of the mass spectrometer, where it is ionized.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z 2 for H₂ and m/z 3 for HD) and measures their respective abundances.
-
The ²H/¹H ratio of the sample is determined by comparing its isotopic ratio to that of calibrated reference materials.
-
-
Data Calculation:
Caption: Detailed workflow for bulk deuterium analysis by IRMS.
Protocol 2: Site-Specific Deuterium Abundance by SNIF-NMR
Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) is a powerful technique that measures the ²H/¹H ratio at specific positions within a molecule[10][11][12]. For carbohydrates like maltose, direct analysis can be challenging. Often, the sugar is fermented to ethanol, and the deuterium distribution in the resulting ethanol is analyzed, which reflects the isotopic signature of the original sugar[10]. However, advances in high-field NMR also allow for the direct analysis of underivatized sugars in solution.
Detailed Methodology (Direct Analysis Approach):
-
Sample Preparation:
-
A high-purity maltose sample is required.
-
The sample is dissolved in a suitable NMR solvent that minimizes exchange of the C-H protons. D₂O is commonly used, but for observing hydroxyl protons, a mixture like 1% D₂O in H₂O can be used in supercooled conditions to slow the exchange rate[13][14].
-
An internal standard with a certified deuterium content, such as tetramethylurea (TMU), is added for quantification[12].
-
-
NMR Spectroscopy:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe is used.
-
The experiment is run in quantitative conditions, which requires:
-
A long relaxation delay (D1) to ensure complete relaxation of all deuterium nuclei between pulses.
-
Suppression of the nuclear Overhauser effect (NOE). Fortunately, the quadrupolar relaxation of deuterium typically minimizes NOE perturbations[12].
-
-
The ²H NMR spectrum is acquired. The signals for each distinct hydrogen position in the maltose molecule will appear at different chemical shifts.
-
-
Data Analysis and Interpretation:
-
The integral of each signal in the ²H NMR spectrum is proportional to the concentration of deuterium at that specific molecular site.
-
The site-specific isotope ratio, (D/H)ᵢ, for each position i is calculated by comparing the integral of the signal for that position to the integral of the internal standard (TMU)[12].
-
The results reveal the non-statistical distribution of deuterium across the maltose molecule, providing a detailed isotopic fingerprint.
-
Caption: Detailed workflow for site-specific deuterium analysis by SNIF-NMR.
Conclusion
The analysis of the natural abundance of deuterium in maltose is a powerful tool for researchers in food science, biochemistry, and pharmaceutical development. While direct data on maltose remains an area for further research, the extensive knowledge of its constituent glucose provides a solid foundation for its isotopic characterization. Isotope Ratio Mass Spectrometry (IRMS) provides a precise measure of the bulk deuterium content, which is invaluable for tracing geographical origins. Concurrently, Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) offers a deeper insight by revealing the intricate, non-statistical distribution of deuterium at specific atomic positions within the molecule. This site-specific information is a direct reflection of the biosynthetic and metabolic pathways the molecule has undergone.
The detailed protocols and workflows presented in this guide offer a comprehensive framework for researchers to implement these advanced analytical techniques. By combining IRMS and SNIF-NMR, scientists can obtain a complete isotopic fingerprint of maltose, enabling robust quality control, authentication, and a deeper understanding of the metabolic processes that govern the distribution of stable isotopes in carbohydrates.
References
- 1. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 4. A Simple Method for Triple Stable Isotope Analysis of Cellulose, Sugar, and Bulk Organic Matter—Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 7. Sample Preparation | Stable Isotope Facility [isotopes.forestry.ubc.ca]
- 8. cms.qut.edu.au [cms.qut.edu.au]
- 9. foodstandards.gov.scot [foodstandards.gov.scot]
- 10. scilit.com [scilit.com]
- 11. Determination of site-specific carbon isotope ratios at natural abundance by carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unveiling the Isotopic Distinction: A Technical Guide to Maltose and Maltose Monohydrate-d14
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core differences between maltose and its deuterated counterpart, maltose monohydrate-d14. We will explore their distinct chemical and physical properties, outline detailed experimental protocols for their characterization, and discuss the significant applications of this isotopic labeling in research and development.
Core Structural and Physical Differences
The fundamental distinction between maltose and this compound lies in the isotopic composition of the hydrogen atoms. In this compound, fourteen non-exchangeable hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This substitution imparts a greater molecular weight to the deuterated molecule without altering its fundamental chemical structure.
Maltose, or malt sugar, is a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond.[1] It exists in both anhydrous and monohydrate forms. The monohydrate form incorporates one molecule of water into its crystal structure.
Below is a summary of the key quantitative data for maltose and this compound:
| Property | Maltose (Anhydrous) | Maltose Monohydrate | This compound |
| Molecular Formula | C₁₂H₂₂O₁₁[1][2] | C₁₂H₂₄O₁₂[3] | C₁₂H₁₀D₁₄O₁₂[4] |
| Molecular Weight | 342.30 g/mol [2] | 360.31 g/mol [3] | 374.4 g/mol [4] |
| Melting Point | 160-165 °C[1] | 102-103 °C[1][2] | Not explicitly available |
| Appearance | White powder or crystals[1] | White powder or crystals | Not explicitly available |
| Solubility in Water | 1.080 g/mL (20 °C)[1] | Soluble | Not explicitly available |
Structural Comparison
The following diagram illustrates the structural difference between maltose and this compound, highlighting the positions of deuterium substitution.
Experimental Protocols for Characterization
The key analytical techniques for differentiating and characterizing maltose and this compound are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry for Isotopic Enrichment and Quantification
Mass spectrometry is a powerful tool to confirm the isotopic enrichment of this compound and for its quantification in complex matrices.
Methodology: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of maltose and this compound in a suitable solvent (e.g., deionized water) at a concentration of 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards by mixing the maltose and this compound stock solutions in known ratios.
-
Prepare a matrix solution (e.g., 2,5-dihydroxybenzoic acid in 50% acetonitrile/0.1% trifluoroacetic acid).
-
On a MALDI target plate, spot 1 µL of the sample or standard solution and let it air dry.
-
Overlay the dried spot with 1 µL of the matrix solution and allow it to co-crystallize.
-
-
Instrumentation and Data Acquisition:
-
Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode.
-
Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected molecular ions of both maltose and this compound.
-
The mass spectrum of maltose will show a peak corresponding to its molecular weight, while this compound will exhibit a peak at a higher m/z value, confirming the deuterium labeling.
-
-
Data Analysis:
-
Determine the m/z values of the molecular ions for both compounds. The mass difference should correspond to the mass of 14 deuterium atoms minus 14 hydrogen atoms.
-
For quantitative analysis, generate a calibration curve by plotting the ratio of the peak intensities of this compound to maltose against their concentration ratio. This allows for the precise quantification of the deuterated sugar in unknown samples.
-
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling in this compound.
Methodology: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a few milligrams of maltose and this compound in a deuterated solvent (e.g., D₂O). The use of a deuterated solvent is crucial to avoid a large solvent signal in the ¹H NMR spectrum.
-
-
Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
For ¹H NMR, the spectrum of maltose will show characteristic signals for the protons in the glucose units. In the spectrum of this compound, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.
-
For ¹³C NMR, the carbon signals will be present for both molecules. However, the carbons attached to deuterium in this compound will exhibit a characteristic splitting pattern (a triplet for -CD) due to coupling with deuterium, and their chemical shifts may be slightly altered compared to the non-deuterated analogue.
-
-
Data Analysis:
-
Compare the ¹H NMR spectra of the two compounds to identify the absence of proton signals in the deuterated molecule, thus confirming the sites of deuteration.
-
Analyze the splitting patterns and chemical shifts in the ¹³C NMR spectrum of this compound to further confirm the locations of the deuterium atoms.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for the comparative analysis of maltose and this compound.
Applications in Research and Drug Development
The use of stable isotope-labeled compounds like this compound is of significant value in various scientific disciplines.
-
Internal Standards in Quantitative Mass Spectrometry: Due to its similar chemical properties to endogenous maltose but distinct mass, this compound serves as an excellent internal standard for accurate quantification of maltose in biological samples such as plasma, urine, and tissue extracts.[5] This is crucial in metabolomics studies and clinical diagnostics.
-
Metabolic Tracers: Deuterated sugars are invaluable tools for tracing metabolic pathways.[5] By introducing maltose-d14 into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME). This allows for the elucidation of metabolic fluxes and the identification of metabolic products, providing insights into normal and pathological states.
-
Enzyme Kinetics and Mechanism Studies: The kinetic isotope effect, where the rate of a reaction can be altered by isotopic substitution, can be exploited using maltose-d14 to study the mechanisms of enzymes that metabolize maltose, such as maltase.
-
Drug Development: In the development of drugs that target carbohydrate metabolism, maltose-d14 can be used to assess the drug's effect on maltose utilization and turnover.
References
The Use of Maltose Monohydrate-d14 in Glycobiology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Maltose monohydrate-d14, a deuterium-labeled version of maltose, in the field of glycobiology. The stable, non-radioactive isotopic labels of this compound make it a powerful tool for quantitative analysis and metabolic tracing of glycans and glycosylated molecules. This guide will detail its physicochemical properties, key applications, and provide representative experimental protocols for its use in mass spectrometry and nuclear magnetic resonance spectroscopy.
Core Physicochemical Properties
This compound is a synthetic version of maltose where 14 hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the natural form, which is the basis for its utility in quantitative mass spectrometry.
| Property | This compound | Maltose monohydrate (unlabeled) |
| Molecular Formula | C₁₂H₁₀D₁₄O₁₂ | C₁₂H₂₂O₁₁·H₂O |
| Molecular Weight | 374.4 g/mol | 360.31 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | Soluble in water | Soluble in water |
| Storage Temperature | Room Temperature or 4°C | Room Temperature |
Key Applications in Glycobiology Research
The primary applications of this compound in glycobiology research are centered around its use as an internal standard for quantitative analysis and as a tracer in metabolic studies.
-
Quantitative Glycomics using Mass Spectrometry: this compound serves as an ideal internal standard for the accurate quantification of maltose in complex biological samples.[1] By adding a known amount of the deuterated standard to a sample, the ratio of the labeled to the unlabeled maltose can be used to determine the absolute concentration of endogenous maltose, correcting for variations in sample preparation and instrument response.[2][3]
-
Metabolic Labeling and Flux Analysis: In cell culture or in vivo studies, cells can be fed with this compound to trace its metabolic fate.[4] The deuterium labels are incorporated into downstream metabolites, allowing researchers to map and quantify the flux through various metabolic pathways, such as glycolysis and the pentose phosphate pathway.[5]
-
NMR Spectroscopy: Deuterium-labeled sugars can simplify ¹H NMR spectra, aiding in the structural analysis of complex carbohydrates and their interactions with other molecules.[6][7]
Experimental Protocols
The following are representative protocols for the use of this compound in glycobiology research. These should be adapted based on the specific experimental goals and available instrumentation.
Quantitative Analysis of Maltose by LC-MS using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the quantification of maltose in a biological sample, such as serum or cell lysate, by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
This compound
-
Biological sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS system
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL). Create a series of working standards by diluting the stock solution.
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To 100 µL of the sample, add a known amount of the this compound internal standard (the amount should be optimized based on the expected concentration of endogenous maltose).
-
Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove salts and other impurities.
-
Elute the glycans with an appropriate solvent (e.g., 80% acetonitrile in water).
-
Dry the eluate under a stream of nitrogen or by lyophilization.
-
-
LC-MS Analysis:
-
Reconstitute the dried sample in a suitable volume of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Inject the sample onto the LC-MS system.
-
Separate the analytes using a suitable column (e.g., a HILIC column for polar compounds) and a gradient of water and acetonitrile with 0.1% formic acid.
-
Detect the ions using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, monitoring for the specific m/z of both unlabeled and d14-labeled maltose.
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous (unlabeled) maltose and the this compound internal standard.
-
Calculate the ratio of the peak area of the unlabeled maltose to the peak area of the d14-labeled maltose.
-
Determine the concentration of the endogenous maltose in the original sample by comparing this ratio to a standard curve generated from samples with known concentrations of unlabeled maltose and a fixed amount of the internal standard.
-
Caption: Workflow for Quantitative Maltose Analysis.
Metabolic Labeling of Mammalian Cells with this compound
This protocol provides a general framework for metabolically labeling cultured mammalian cells with this compound to trace its incorporation into cellular metabolites.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Glucose-free cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
LC-MS or GC-MS system
Procedure:
-
Cell Culture:
-
Culture the mammalian cells to the desired confluency in their standard complete medium.
-
-
Labeling:
-
Aspirate the standard medium and wash the cells twice with warm PBS.
-
Replace the medium with glucose-free medium supplemented with a known concentration of this compound (e.g., 10 mM). The optimal concentration and labeling time should be determined empirically for each cell line and experimental question.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with cold PBS.
-
Add a specific volume of ice-cold 80% methanol to the culture dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -80°C for at least 15 minutes to precipitate proteins and extract metabolites.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or by lyophilization.
-
Reconstitute the sample in a suitable solvent for the analytical platform.
-
Analyze the sample by LC-MS or GC-MS to identify and quantify the deuterium-labeled metabolites.
-
-
Data Analysis:
-
Identify metabolites that show an increase in mass corresponding to the incorporation of deuterium atoms.
-
Determine the isotopic enrichment and use this information to calculate the metabolic flux through the relevant pathways.
-
Caption: Workflow for Metabolic Labeling with Maltose-d14.
Conclusion
This compound is a valuable tool for researchers in glycobiology and related fields. Its use as an internal standard enables accurate and precise quantification of maltose in complex biological matrices. Furthermore, its application in metabolic labeling studies provides a powerful method for tracing the metabolic fate of maltose and quantifying metabolic fluxes. The protocols and workflows presented in this guide offer a starting point for the successful implementation of this compound in your research, with the potential to yield significant insights into the roles of glycans in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Stereo- and regioselective direct multi-deuterium-labeling methods for sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical State and Appearance of Maltose Monohydrate-d14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Maltose monohydrate-d14, a deuterated form of maltose monohydrate. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.
Physical State and Appearance
This compound is a solid substance that typically appears as a white to off-white powder or crystalline solid . Its physical appearance is comparable to its non-deuterated counterpart, maltose monohydrate.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its non-deuterated form for comparison.
| Property | This compound | Maltose monohydrate |
| Molecular Formula | C₁₂H₁₀D₁₄O₁₂ | C₁₂H₂₄O₁₂ |
| Molecular Weight | 374.40 g/mol | 360.31 g/mol |
| Physical State | Solid, powder | White powder or crystals[1] |
| Color | White to off-white | White |
| Melting Point | Data not available | 102–103 °C[1] |
| Solubility | Data not available | Soluble in water |
Experimental Protocols for Characterization
Detailed experimental protocols are crucial for the accurate characterization of isotopically labeled compounds. The following sections outline methodologies for key analytical techniques applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and isotopic enrichment of this compound. Both ¹H and ²H NMR are valuable.
Objective: To confirm the chemical structure and determine the extent of deuteration.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O for ¹H NMR, or a non-deuterated solvent like DMSO for ²H NMR).
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum. The absence or significant reduction of proton signals at positions expected for maltose will confirm deuteration.
-
Integration of any residual proton signals can be used to quantify the level of isotopic purity.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a one-dimensional ²H NMR spectrum. The presence of signals will directly confirm the incorporation of deuterium.
-
The chemical shifts of the deuterium signals will correspond to the positions of deuteration on the maltose molecule.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Compare the obtained spectra with those of non-deuterated maltose monohydrate to confirm the structure and deuteration pattern.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and confirming the isotopic enrichment of this compound.
Objective: To verify the molecular weight and isotopic distribution.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and preserve the molecular ion.
-
Mass Analysis:
-
Acquire a full scan mass spectrum in positive or negative ion mode.
-
The most abundant ion should correspond to the molecular weight of this compound plus an adduct (e.g., [M+Na]⁺ or [M+H]⁺).
-
-
Data Analysis:
-
Determine the monoisotopic mass and the isotopic distribution from the spectrum.
-
Compare the experimental mass to the theoretical mass of C₁₂H₁₀D₁₄O₁₂ to confirm the identity and high isotopic purity of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in this compound and to observe the isotopic shift of vibrational bands upon deuteration.
Objective: To identify functional groups and observe the effects of deuteration on vibrational modes.
Methodology:
-
Sample Preparation: Prepare a solid sample for analysis, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Acquisition:
-
Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder or KBr.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in maltose (e.g., O-H, C-H, C-O stretching and bending vibrations).
-
Compare the spectrum of this compound with that of its non-deuterated counterpart. The substitution of hydrogen with deuterium will result in a shift of the corresponding vibrational bands to lower wavenumbers (e.g., O-D and C-D vibrations).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for Metabolic Labeling with Maltose monohydrate-d14
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling with stable, non-radioactive isotopes is a powerful technique for tracing the flow of atoms through metabolic pathways.[1][2] This approach, often referred to as metabolic flux analysis, provides a dynamic view of cellular metabolism that endpoint measurements of metabolite levels cannot.[1][3] Deuterium (²H or D), a stable isotope of hydrogen, can be incorporated into various substrates to track their metabolic fate.[][5] Deuterated carbohydrates, such as Maltose monohydrate-d14, serve as excellent tracers for central carbon metabolism.[][6]
Maltose, a disaccharide composed of two α-glucose units, is a key nutrient that is broken down into glucose by maltase enzymes in humans, providing energy or being stored as glycogen.[7] By replacing hydrogen atoms with deuterium in maltose, researchers can follow the distribution of the deuterium label into downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][8] This allows for the quantitative analysis of metabolic pathway activity and can reveal alterations in metabolism associated with disease states or drug treatments.[3]
This document provides a detailed protocol for utilizing this compound for metabolic labeling in cultured mammalian cells, followed by sample preparation for mass spectrometry-based metabolomic analysis.
Experimental Protocols
This protocol is designed for adherent mammalian cells cultured in 6-well plates. Adjustments may be necessary based on cell type and experimental goals.
Materials and Reagents
-
This compound
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM)
-
Glucose-free and serum-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Extraction Solvent: 80% Methanol (LC-MS grade) in water, pre-chilled to -80°C
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, 1.5 mL
-
Refrigerated centrifuge
-
Lyophilizer or vacuum concentrator
-
LC-MS system (e.g., HILIC chromatography coupled to a high-resolution mass spectrometer)
Protocol: Metabolic Labeling and Metabolite Extraction
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment.
-
Incubate cells in complete culture medium at 37°C in a 5% CO₂ incubator. Allow cells to adhere and grow for 24-48 hours.
-
-
Preparation of Labeling Medium:
-
Prepare a labeling medium by supplementing glucose-free culture medium with this compound at the desired concentration (e.g., 10 mM).
-
Add dialyzed FBS to the desired final concentration (e.g., 10%).
-
Warm the labeling medium to 37°C before use.
-
-
Metabolic Labeling:
-
Aspirate the complete culture medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed, serum-free medium to remove residual glucose.
-
Add 1 mL of the prepared this compound labeling medium to each well.
-
Incubate the cells for the desired labeling period (e.g., 0, 1, 4, 8, 24 hours). The incubation time should be optimized based on the metabolic pathways of interest and the turnover rate of the target metabolites.[9]
-
-
Metabolite Extraction:
-
At the end of the labeling period, place the 6-well plates on ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with 1 mL of ice-cold PBS to remove any extracellular tracer.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.[10]
-
Incubate the plates at -80°C for at least 15 minutes.
-
Using a pre-chilled cell scraper, scrape the cells into the methanol solution.[10]
-
Transfer the cell lysate/methanol suspension to a pre-chilled 1.5 mL microcentrifuge tube.[10]
-
-
Sample Processing:
-
Centrifuge the tubes at maximum speed (>13,000 rpm) for 15-30 minutes at 4°C to pellet cell debris and proteins.[10]
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.
-
Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.
-
-
Sample Analysis by LC-MS:
-
Reconstitute the dried metabolite pellets in a suitable solvent for your chromatography method (e.g., 50% acetonitrile in water).
-
Perform analysis using a liquid chromatography-mass spectrometry (LC-MS) system. Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites.[11]
-
The mass spectrometer will detect the mass shift in downstream metabolites due to the incorporation of deuterium from this compound, allowing for the tracing of the label through metabolic pathways.
-
Data Presentation
The quantitative data from the mass spectrometer, specifically the fractional enrichment of deuterium in various metabolites over time, should be summarized for clear interpretation.
Table 1: Example Fractional Enrichment of Key Metabolites After Labeling with Maltose-d14
| Metabolite | Time Point | M+0 (Unlabeled) | M+n (Labeled) | % Labeled |
| Glucose-6-Phosphate | 1 hour | 40% | 60% | 60% |
| Glucose-6-Phosphate | 8 hours | 5% | 95% | 95% |
| Lactate | 1 hour | 75% | 25% | 25% |
| Lactate | 8 hours | 20% | 80% | 80% |
| Citrate | 1 hour | 90% | 10% | 10% |
| Citrate | 8 hours | 45% | 55% | 55% |
| Alanine | 1 hour | 95% | 5% | 5% |
| Alanine | 8 hours | 60% | 40% | 40% |
Note: This table presents hypothetical data for illustrative purposes. M+n represents the isotopologues of a metabolite that have incorporated one or more deuterium atoms.
Mandatory Visualization
Diagrams of Workflows and Pathways
The following diagrams were created using Graphviz (DOT language) to illustrate the experimental workflow and the metabolic fate of maltose.
Caption: Experimental workflow for metabolic labeling with Maltose-d14.
Caption: Simplified metabolic fate of Maltose-d14 in mammalian cells.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]
- 5. metsol.com [metsol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Maltose - Wikipedia [en.wikipedia.org]
- 8. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noninvasive liquid diet delivery of stable isotopes into mouse models for deep metabolic network tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Deuterated Sugars in NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Deuterated sugars have emerged as powerful tools in Nuclear Magnetic Resonance (NMR) spectroscopy, enabling a wide range of applications from in vivo metabolic imaging to the detailed analysis of biomolecular interactions. The substitution of protons (¹H) with deuterium (²H) in sugar molecules offers several advantages, including the simplification of complex ¹H NMR spectra, the ability to trace metabolic pathways without the use of ionizing radiation, and the modulation of relaxation properties beneficial for studying large biomolecules.
This document provides detailed application notes and experimental protocols for the use of deuterated sugars in key NMR-based methodologies.
Application Note 1: In Vivo Metabolic Flux Analysis using Deuterium Magnetic Resonance Spectroscopy (DMRS)
Deuterium Magnetic Resonance Spectroscopy (DMRS), also referred to as Deuterium Metabolic Imaging (DMI), is a non-invasive technique for quantifying metabolic fluxes in vivo.[1][2] By administering a deuterated glucose tracer, typically [6,6'-²H₂]-glucose or [U-²H₇]-glucose, it is possible to monitor its uptake and conversion into downstream metabolites in real-time.[3] This approach provides valuable insights into cellular energetics and is particularly useful for studying metabolic reprogramming in diseases such as cancer and neurological disorders.[2][4]
The primary metabolites tracked are deuterated glucose, glutamate/glutamine (Glx), and lactate.[1][2] The ratio of deuterated lactate to deuterated Glx can serve as a measure of the Warburg effect, indicating a shift towards glycolysis over oxidative phosphorylation.[2][3]
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from in vivo DMRS studies using deuterated glucose.
| Parameter | Value | Organism/Tissue | Anesthetic Condition | Reference |
| CMRglc | 0.28 µmol/g/min | Rat Brain | 2% Isoflurane | [1] |
| CMRglc | 0.46 µmol/g/min | Rat Brain (morphine-treated) | 2% Isoflurane | [1] |
| VTCA | 0.6 µmol/g/min | Rat Brain | 2% Isoflurane | [1] |
| VTCA | 0.96 µmol/g/min | Rat Brain (morphine-treated) | 2% Isoflurane | [1] |
| ²H-Glx | 1.23 ± 0.23 (amplitude) | Healthy Human Brain Tissue | N/A | [2] |
| ²H-Lac | 0.42 ± 0.12 (amplitude) | Healthy Human Brain Tissue | N/A | [2] |
| ²H-Lac/(Lac+Glx) Ratio | 0.26 ± 0.07 | Healthy Human Brain Tissue | N/A | [2] |
| ²H-Glx | 0.59 (amplitude) | Human CNS Lesion | N/A | [2] |
| ²H-Lac | 0.25 (amplitude) | Human CNS Lesion | N/A | [2] |
| ²H-Lac/(Lac+Glx) Ratio | 0.34 | Human CNS Lesion | N/A | [2] |
CMRglc: Cerebral Metabolic Rate of Glucose; VTCA: Tricarboxylic Acid Cycle Flux
Experimental Protocol: Dynamic DMRS for Measuring CMRglc and VTCA in Rat Brain
This protocol is adapted from the methodology described by Lu et al. (2017).[1]
1. Animal Preparation:
- Anesthetize the rat with isoflurane (e.g., 2%).
- Insert femoral artery and vein catheters for blood sampling and infusion.
- Position the animal in the NMR spectrometer.
2. Deuterated Glucose Infusion:
- Prepare a solution of [6,6'-²H₂]-glucose in saline.
- Following the acquisition of baseline ²H NMR spectra, infuse the deuterated glucose solution intravenously.
3. Dynamic ²H NMR Spectroscopy:
- Acquire ²H NMR spectra dynamically throughout the infusion and post-infusion period. A high-field spectrometer (e.g., 16.4 T) is recommended for optimal signal-to-noise and spectral resolution.[1][3]
- Typical acquisition parameters might include a short repetition time (TR) to capture the dynamic changes.[3]
4. Blood Sampling and Analysis:
- Collect arterial blood samples at regular intervals to measure plasma glucose concentration and ²H-enrichment.
- Plasma ²H-labeled glucose levels can be quantified using high-resolution ²H NMR on a separate spectrometer, with a known concentration of a standard as an internal reference.[1]
5. Data Analysis:
- Process the acquired in vivo ²H NMR spectra to identify and quantify the resonances of deuterated glucose (e.g., ~3.8 ppm), Glx (e.g., ~2.4 ppm), and lactate (e.g., ~1.4 ppm).[1]
- Utilize a metabolic model to perform kinetic analysis of the dynamic changes in the concentrations of these metabolites. This model will typically consist of mass and isotope balance equations.[1]
- Fit the model to the experimental data to estimate the cerebral metabolic rate of glucose (CMRglc) and the tricarboxylic acid (TCA) cycle flux (VTCA).[1]
Workflow for In Vivo DMRS Metabolic Flux Analysis
Caption: Workflow for in vivo DMRS metabolic flux analysis.
Application Note 2: Investigating Protein-Carbohydrate Interactions with STD-NMR
Saturation Transfer Difference (STD) NMR is a powerful ligand-observed NMR technique for identifying and characterizing the binding of small molecules (ligands) to large protein receptors.[5][6][7] It is particularly well-suited for studying weak protein-carbohydrate interactions, which are common in biological systems.[5][6] The use of deuterated solvents is standard in these experiments to minimize the interference from solvent protons.
The principle of STD-NMR involves selectively saturating the protein's proton resonances. This saturation is then transferred to a bound ligand via spin diffusion.[5][6] By subtracting a reference spectrum (where the protein is not saturated) from the saturated spectrum, a "difference" spectrum is obtained which only shows the signals of the protons of the ligand that are in close proximity to the protein, thus revealing the binding epitope.[6]
Experimental Protocol: STD-NMR for Protein-Carbohydrate Interaction
This protocol provides a general framework for an STD-NMR experiment.
1. Sample Preparation:
- Dissolve the protein and the carbohydrate ligand in a deuterated buffer (e.g., deuterated phosphate-buffered saline, pH 7.4).[5]
- The protein concentration typically ranges from 0.01 to 0.2 mM.[5]
- A molar excess of the ligand is used, with glycan:protein ratios typically between 10:1 and 100:1.[5]
2. NMR Experiment Setup:
- The experiment consists of acquiring two ¹H NMR spectra: an on-resonance spectrum and an off-resonance spectrum.[5]
- On-resonance spectrum: A selective saturation pulse is applied to a region of the spectrum containing protein resonances but no ligand signals.
- Off-resonance spectrum: The saturation pulse is applied to a region of the spectrum where neither protein nor ligand signals are present.[6]
- A train of low-power radiofrequency pulses is used for saturation, with a typical saturation time of 1-3 seconds.[5]
3. Data Acquisition and Processing:
- Acquire both the on-resonance and off-resonance spectra.
- Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD-NMR spectrum. The resulting spectrum will show signals only from the ligand protons that received saturation from the protein.[6]
4. Data Interpretation:
- The presence of signals in the STD-NMR spectrum confirms binding.
- The relative intensities of the signals in the STD-NMR spectrum provide information about which parts of the carbohydrate are in closest contact with the protein, allowing for the determination of the binding epitope.[5][6]
Logical Flow of an STD-NMR Experiment
Caption: Logical flow of an STD-NMR experiment for epitope mapping.
Application Note 3: Quantitative NMR (qNMR) of Sugars
Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration and purity of substances.[8][9] It relies on the principle that the signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[8] For accurate quantification, an internal standard with a known concentration and purity is used.
While qNMR is broadly applicable, the use of deuterated solvents is a prerequisite for most applications to provide a lock signal for the spectrometer and to dissolve the sample without introducing interfering proton signals. The quantification of sugars in various matrices, such as fruit juices and food products, is a common application.[9][10]
Application Note 4: Structural Elucidation of Carbohydrates
Deuterium labeling of sugars can be a valuable tool for the structural elucidation of complex carbohydrates. By selectively replacing protons with deuterium, specific signals in the ¹H NMR spectrum can be removed, which helps to:
-
Simplify complex spectra: In large oligosaccharides or polysaccharides, significant overlap of proton signals can make spectral assignment challenging. Deuteration can reduce this complexity.
-
Aid in signal assignment: The disappearance of a signal upon deuteration confirms its identity.
-
Probe conformational dynamics: The effect of deuterium substitution on chemical shifts and coupling constants can provide insights into the conformational preferences of the sugar.
Application Note 5: Food Authenticity and Adulteration Detection (SNIF-NMR)
A specialized application of deuterium NMR in the context of sugars is the Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) method.[11] This technique is used to detect the adulteration of fruit juices with beet sugar.[11] It relies on the fact that the natural abundance of deuterium at specific positions in sugar molecules differs depending on the plant's photosynthetic pathway.[11] The sugars are fermented to ethanol, and the deuterium distribution in the resulting ethanol is analyzed by ²H NMR. A deviation from the expected isotopic ratio can indicate the addition of sugar from a different source.[11]
References
- 1. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium metabolic imaging for 3D mapping of glucose metabolism in humans with central nervous system lesions at 3T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new deuterium-labeled compound [2,3,4,6,6'-2 H5 ]-D-glucose for deuterium magnetic resonance metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disentangling Glycan-Protein Interactions: Nuclear Magnetic Resonance (NMR) to the Rescue [jove.com]
- 6. Exploring multivalent carbohydrate–protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-Carbohydrate Interactions Studied by NMR: From Molecular Recognition to Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. Chapter - qNMR as a Tool for Determination of Six Common Sugars in Foods | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of added beet sugar in concentrated and single strength fruit juices by deuterium nuclear magnetic resonance (SNIF-NMR method): collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Maltose Monohydrate-d14 as a Tracer for In Vitro Metabolomics
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolomics for tracing the flux through metabolic pathways.[1][2] Deuterium-labeled tracers, in particular, offer a non-radioactive and effective means to study the dynamics of metabolism.[3][4] Maltose, a disaccharide composed of two α-glucose units, serves as a significant carbohydrate source in various biological systems. Its metabolism begins with hydrolysis into glucose, which then enters central carbon metabolism.[5] Maltose monohydrate-d14 is a deuterated form of maltose monohydrate, making it a powerful tracer for investigating pathways downstream of glucose, including glycolysis and the tricarboxylic acid (TCA) cycle. This document provides detailed protocols and application insights for utilizing this compound in in vitro metabolomics studies, particularly for researchers in drug development and metabolic research.
The use of stable isotopes allows for the differentiation of tracer-derived metabolites from the endogenous unlabeled pool, enabling the precise measurement of metabolic flux.[1][2] this compound is particularly useful in studies where direct administration of glucose may lead to rapid, potentially confounding metabolic shifts. As a disaccharide, its gradual enzymatic breakdown to glucose can provide a more sustained release of the labeled monosaccharide into the cellular system.
Principle of Application
This compound is enzymatically hydrolyzed by maltase to yield two molecules of glucose-d7. This labeled glucose then enters glycolysis and downstream metabolic pathways. By using mass spectrometry-based metabolomics, the incorporation of deuterium into various metabolites can be tracked and quantified. This allows for the elucidation of pathway activity and the identification of metabolic reprogramming in response to various stimuli, such as drug treatment or genetic modification.
Key Applications
-
Cancer Metabolism: Investigating altered glucose metabolism in cancer cells, including the Warburg effect.
-
Drug Discovery: Assessing the on-target and off-target metabolic effects of therapeutic compounds.
-
Inborn Errors of Metabolism: Studying the impact of genetic defects on carbohydrate metabolism.
-
Microbiology: Tracing carbohydrate utilization in microbial cultures.[6]
Experimental Workflow
The general workflow for a metabolomics study using this compound involves several key steps, from cell culture to data analysis.
Caption: A generalized workflow for metabolomics studies using this compound.
Metabolic Pathway
Upon entering the cell, maltose is hydrolyzed into two glucose molecules. The deuterated glucose then enters central carbon metabolism.
Caption: Simplified metabolic fate of Maltose-d14 in central carbon metabolism.
Protocols
Protocol 1: In Vitro Cell Culture Labeling
This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.
Materials:
-
This compound (e.g., MedchemExpress HY-N2024AS)[7]
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Cultured mammalian cells
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), chilled to -80°C
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of extraction. Culture overnight in standard glucose-containing medium.
-
Preparation of Labeling Medium: Prepare glucose-free medium supplemented with the desired concentration of this compound (e.g., 10 mM) and dFBS. Ensure complete dissolution of the tracer.[7]
-
Metabolic Labeling:
-
Aspirate the standard medium from the cells.
-
Gently wash the cells twice with pre-warmed glucose-free medium.
-
Add 2 mL of the prepared labeling medium to each well.
-
Incubate the cells for a defined period (e.g., a time course of 0, 1, 4, 8, and 24 hours) under standard culture conditions (37°C, 5% CO2).[1]
-
-
Metabolite Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 1 mL of ice-cold PBS.
-
Add 1 mL of chilled 80% methanol to each well.
-
Scrape the cells into the methanol and transfer the suspension to a microcentrifuge tube.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the polar metabolites) to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 2: LC-MS Analysis
This protocol provides a general framework for the analysis of polar metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
High-resolution mass spectrometer (e.g., Orbitrap)[8]
Procedure:
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50:50 acetonitrile:water). Vortex and centrifuge to pellet any debris.
-
LC Separation:
-
Inject 5-10 µL of the reconstituted sample onto the HILIC column.
-
Use a gradient elution from high to low organic solvent concentration to separate the polar metabolites. A typical gradient might be:
-
0-2 min: 95% B
-
2-12 min: Linear gradient to 50% B
-
12-15 min: 50% B
-
15-16 min: Linear gradient to 95% B
-
16-20 min: 95% B (re-equilibration)
-
-
-
Mass Spectrometry:
Data Presentation and Analysis
The primary data output will be the relative abundance of different isotopologues for each metabolite of interest. This data can be corrected for the natural abundance of stable isotopes.
Table 1: Hypothetical Isotopologue Distribution of Key Metabolites After 8 Hours of Labeling with 10 mM this compound
| Metabolite | Isotopologue | Labeled Fraction (%) |
| Glucose | M+7 | 95.2 |
| Lactate | M+3 | 85.1 |
| Pyruvate | M+3 | 88.4 |
| Citrate | M+2 | 70.3 |
| Citrate | M+4 | 45.6 |
| α-Ketoglutarate | M+2 | 65.9 |
| Fumarate | M+2 | 72.8 |
| Malate | M+2 | 75.1 |
| Aspartate | M+2 | 68.7 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Data Interpretation:
-
Fractional Enrichment: The percentage of a metabolite pool that is labeled with the tracer. This indicates the overall activity of the pathway leading to that metabolite.
-
Isotopologue Distribution: The relative abundance of different isotopologues (M+1, M+2, etc.) provides detailed information about the specific metabolic pathways that are active. For example, the presence of M+2 citrate indicates the entry of acetyl-CoA derived from pyruvate into the TCA cycle.
Conclusion
This compound is a versatile and effective tracer for studying central carbon metabolism in a variety of in vitro models. Its use, coupled with high-resolution mass spectrometry, allows for detailed and quantitative insights into metabolic fluxes. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals seeking to employ this powerful tool in their studies.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Tracer Approaches | Burgess Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]
- 5. Human Metabolome Database: Showing metabocard for D-Maltose (HMDB0000163) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development and Quantitative Evaluation of a High-Resolution Metabolomics Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation of Maltose Monohydrate-d14 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of samples containing Maltose monohydrate-d14 for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound, a deuterated isotopologue of maltose, is a critical internal standard in quantitative bioanalytical studies. Its use allows for accurate quantification of maltose in complex biological matrices by compensating for variations during sample preparation and analysis. The choice of an appropriate sample preparation technique is paramount to ensure high recovery, minimize matrix effects, and maintain the isotopic integrity of the analyte. This document outlines several common and effective sample preparation strategies.
A crucial consideration in the analysis of deuterated compounds is the "deuterium isotope effect," which can cause a slight shift in chromatographic retention time compared to the non-deuterated analog.[1][2] This effect should be considered during method development to ensure accurate peak integration and quantification.
General Sample Preparation Workflow
The overall workflow for preparing biological samples for this compound analysis typically involves sample extraction and cleanup to remove interfering substances such as proteins, lipids, and salts. The choice of a specific workflow depends on the sample matrix, the required sensitivity, and the analytical instrumentation.
Caption: General workflow for this compound sample preparation.
Quantitative Data Summary
The following table summarizes typical recovery rates for various sample preparation techniques for sugars from biological matrices. It is important to note that recovery can be matrix and compound-specific, and these values should be considered as a general guide. Method validation should always be performed for the specific application.
| Sample Preparation Technique | Analyte Class | Matrix | Typical Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Small Molecules | Plasma | 74-98 | [3][4] |
| Liquid-Liquid Extraction | Sugars | Aqueous Solution | >80 | [5] |
| Solid-Phase Extraction (SPE) | Sugars | Plasma | >75 | [6] |
| Enzymatic Hydrolysis & Precipitation | Maltose | Tapioca Starch | ~60 | [7] |
Experimental Protocols
Protein Precipitation (for LC-MS Analysis)
This protocol is suitable for the rapid cleanup of plasma or serum samples. Acetonitrile is a commonly used solvent for efficient protein removal.[4]
Objective: To remove proteins from biological fluids to prevent column clogging and ion suppression in LC-MS.
Materials:
-
Plasma or serum sample containing this compound
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Protocol:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample is recommended for efficient precipitation).[4][8]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS analysis.
Solid-Phase Extraction (SPE) (for LC-MS Analysis)
SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte. This protocol is a general guideline and should be optimized for the specific application.
Objective: To isolate and concentrate this compound from complex matrices while removing interfering substances.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
SPE vacuum manifold or positive pressure processor
-
Methanol, LC-MS grade
-
Deionized water, LC-MS grade
-
Elution solvent (e.g., acetonitrile/water mixture)
-
Sample pre-treatment solution (e.g., diluted acid or buffer)
-
Collection tubes
Protocol:
-
Column Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent, followed by 1 mL of deionized water. Do not allow the sorbent to dry out.[9]
-
Sample Loading: Pre-treat the sample by diluting it with an appropriate buffer to ensure proper pH and ionic strength. Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove loosely bound impurities.
-
Elution: Elute the this compound with 1 mL of an appropriate elution solvent into a clean collection tube. The choice of elution solvent will depend on the sorbent chemistry and should be strong enough to disrupt the analyte-sorbent interaction.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., the initial mobile phase for LC analysis) to the desired concentration.
-
The sample is now ready for LC-MS analysis.
Derivatization for GC-MS Analysis (Trimethylsilylation)
For GC-MS analysis, polar and non-volatile compounds like maltose need to be derivatized to increase their volatility. Trimethylsilylation (TMS) is a common derivatization technique for sugars.[10][11]
Objective: To convert this compound into a volatile derivative suitable for GC-MS analysis.
Materials:
-
Dried sample extract containing this compound
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Ensure the sample extract is completely dry. Lyophilization or evaporation under nitrogen is recommended. Moisture will react with the derivatizing reagents.
-
Add 50 µL of anhydrous pyridine to the dried sample in a GC vial insert to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to complete the derivatization reaction.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting an appropriate sample preparation method based on the analytical requirements.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 6. researchgate.net [researchgate.net]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
Application Note: Quantitative Analysis of Maltose using a Stable Isotope-Labeled Internal Standard
Topic: Creating a Calibration Curve for Maltose Quantification with Maltose monohydrate-d14 as an Internal Standard.
Audience: This document is intended for researchers, scientists, and drug development professionals involved in quantitative analytical chemistry, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS/MS) for metabolomics, food science, or biopharmaceutical applications.
Introduction: The accurate quantification of carbohydrates such as maltose is critical in various fields, from monitoring bioprocesses to food quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for its high sensitivity and specificity.[1][2] However, analytical variability can arise from sample preparation, matrix effects, and instrument performance.[1][3] To enhance accuracy and precision, a stable isotope-labeled internal standard (IS) is employed.[4][5][6] this compound, a deuterated form of maltose, is an ideal internal standard as it shares near-identical chemical and physical properties with the native analyte but is distinguishable by its mass, ensuring it co-elutes and experiences similar matrix effects.[5] This application note provides a detailed protocol for creating a calibration curve for the quantification of maltose using this compound as an internal standard.
Principle of Internal Standard Calibration
The internal standard calibration method involves adding a known, constant concentration of the internal standard (Maltose-d14) to all calibration standards and unknown samples. The calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. This ratiometric approach corrects for variations in sample injection volume, extraction efficiency, and ion suppression or enhancement during mass spectrometry analysis.[5][6]
Caption: Logical workflow for internal standard calibration.
Materials, Reagents, and Instrumentation
2.1 Materials and Reagents
-
D-(+)-Maltose monohydrate (Analyte), ≥99% purity
-
D-(+)-Maltose monohydrate-d14 (Internal Standard)[7]
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile (ACN)
-
Ammonium Formate (optional, for mobile phase modification)
-
Volumetric flasks (Class A)
-
Adjustable micropipettes and tips
-
Autosampler vials
2.2 Instrumentation
-
Liquid Chromatography System: UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A column suitable for carbohydrate analysis, such as an amide, HILIC, or porous graphitic carbon (PGC) column. A common choice is a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or similar.[8][9]
Experimental Protocols
3.1 Protocol 1: Preparation of Stock Solutions
-
Analyte Primary Stock (1 mg/mL):
-
Accurately weigh approximately 10 mg of D-(+)-Maltose monohydrate.
-
Record the exact weight. The molecular weight of maltose monohydrate is 360.31 g/mol .[10]
-
Dissolve the solid in a solvent compatible with your sample matrix (e.g., 50:50 ACN:Water) in a 10 mL volumetric flask.
-
Fill to the mark, cap, and vortex until fully dissolved. This solution is Stock A.
-
-
Internal Standard (IS) Stock (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Record the exact weight. The molecular weight of this compound is approximately 374.4 g/mol .[7]
-
Dissolve in 50:50 ACN:Water in a 1 mL volumetric flask.
-
Fill to the mark, cap, and vortex. This solution is Stock IS.
-
-
IS Working Solution (10 µg/mL):
-
Perform a 1:100 dilution of Stock IS.
-
Pipette 100 µL of Stock IS into a 10 mL volumetric flask.
-
Dilute to the mark with 50:50 ACN:Water. This is the IS Working Solution.
-
3.2 Protocol 2: Preparation of Calibration Curve Standards
Prepare a series of calibration standards by serially diluting the Analyte Primary Stock (Stock A). Each standard must be spiked with a constant amount of the IS Working Solution.
| Standard Level | Concentration of Maltose (ng/mL) | Volume of Stock A (µL) | Volume of IS Working Solution (µL) | Final Volume (mL) |
| STD 1 | 1000 | 100 | 100 | 10 |
| STD 2 | 500 | 50 | 100 | 10 |
| STD 3 | 250 | 25 | 100 | 10 |
| STD 4 | 100 | 10 | 100 | 10 |
| STD 5 | 50 | 5 | 100 | 10 |
| STD 6 | 25 | 2.5 | 100 | 10 |
| STD 7 | 10 | 1 | 100 | 10 |
| Blank | 0 | 0 | 100 | 10 |
| Final concentration of Internal Standard in all vials will be 100 ng/mL. |
LC-MS/MS Method and Parameters
The following are typical starting parameters and should be optimized for your specific instrumentation and column.
4.1 Liquid Chromatography Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 10 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp | 40 °C |
| Gradient | 85% B to 50% B over 5 min, hold 1 min, return to 85% B |
4.2 Mass Spectrometry Parameters
The mass spectrometer should be operated in negative ESI mode using Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Maltose (Analyte) | 341.1 | 179.1 | 50 | 15 |
| Maltose-d14 (IS) | 355.2 | 185.1 | 50 | 15 |
| Note: Precursor ions correspond to the [M-H]⁻ adduct. Product ions are characteristic fragments. These values should be confirmed and optimized via infusion of standards. |
Data Presentation and Analysis
After acquiring the data, integrate the peak areas for both the maltose and Maltose-d14 MRM transitions. Calculate the peak area ratio (Analyte Area / IS Area) for each standard.
5.1 Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio |
| 10 | 5,150 | 505,000 | 0.0102 |
| 25 | 12,800 | 510,000 | 0.0251 |
| 50 | 24,950 | 498,000 | 0.0501 |
| 100 | 51,100 | 508,000 | 0.1006 |
| 250 | 126,500 | 502,000 | 0.2520 |
| 500 | 254,000 | 499,000 | 0.5090 |
| 1000 | 508,500 | 501,000 | 1.0150 |
Plot the Peak Area Ratio (y-axis) against the Analyte Concentration (x-axis). Perform a linear regression analysis. A successful calibration curve should have a coefficient of determination (R²) value > 0.99.
Caption: Workflow from solution preparation to data analysis.
Conclusion
This application note provides a comprehensive protocol for the development of a robust calibration curve for maltose quantification using this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for mitigating analytical variability, thereby ensuring high accuracy and precision in quantitative LC-MS/MS assays.[4][5] The described methodology, from standard preparation to data analysis, serves as a reliable foundation for researchers in diverse scientific and industrial settings.
References
- 1. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. usbio.net [usbio.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. D-(+)-Maltose monohydrate | C12H24O12 | CID 23615261 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Maltose in Food Matrices using Isotope Dilution Mass Spectrometry with Maltose monohydrate-d14
Abstract
This application note details a robust and accurate method for the quantitative analysis of maltose in various food products using stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Maltose monohydrate-d14 as an internal standard ensures high precision and accuracy by correcting for matrix effects and variations during sample preparation and analysis. This methodology is particularly suited for complex food matrices where accurate quantification of sugars is crucial for quality control, nutritional labeling, and research.
Introduction
Maltose, a disaccharide composed of two α-glucose units, is a significant component in many food products, contributing to their sweetness, texture, and overall quality[1][2]. It is naturally present in ingredients like malt and is also formed during the processing of starch-rich foods[3][4]. Accurate determination of maltose content is essential for the food and beverage industry for regulatory compliance, product formulation, and quality assurance[1][5].
Stable isotope dilution analysis (SIDA) is a powerful technique for quantitative analysis, offering high precision and accuracy[6][7]. By introducing a known amount of a stable isotope-labeled analogue of the analyte as an internal standard, variations in sample preparation and instrument response can be effectively normalized[8][9]. This compound, a deuterated form of maltose, serves as an ideal internal standard for this purpose due to its chemical similarity to the native analyte and its distinct mass-to-charge ratio (m/z). This application note provides a comprehensive protocol for the quantification of maltose in food samples using this compound and LC-MS/MS.
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known quantity of this compound (internal standard) is added to the food sample at the beginning of the sample preparation process. The sample is then homogenized, and sugars are extracted. Following extraction, the sample is purified to remove interfering matrix components. The extract is then analyzed by LC-MS/MS. The native maltose and the deuterated internal standard co-elute chromatographically but are distinguished by their different masses in the mass spectrometer. The ratio of the signal intensity of the native maltose to that of the this compound is used to calculate the concentration of maltose in the original sample.
Experimental Workflow
References
- 1. Maltose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. delisyrup.com [delisyrup.com]
- 3. Rapid quantitative determination of maltose and total sugars in sweet potato (Ipomoea batatas L. [Lam.]) varieties using HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Challenge of Measuring Sweet Taste in Food Ingredients and Products for Regulatory Compliance: A Scientific Opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
Application Note: High-Resolution Separation of Deuterated Maltose Using Hydrophilic Interaction Liquid Chromatography (HILIC)
Introduction
The use of stable isotope-labeled compounds, such as deuterated maltose, is crucial in various fields, including drug metabolism studies, metabolic profiling, and as internal standards for quantitative mass spectrometry.[1][2] The accurate separation of these labeled compounds from their unlabeled counterparts is essential for precise quantification and data interpretation.[1][3] This application note presents a robust method for the separation of deuterated and non-deuterated maltose using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS). HILIC is particularly well-suited for the analysis of highly polar compounds like carbohydrates, offering excellent retention and resolution.[4][5][6][7]
This document provides a detailed protocol for researchers, scientists, and drug development professionals, outlining the experimental conditions, data analysis, and expected results for the successful separation of maltose isotopologues.
Chromatographic Principles
The separation of deuterated and non-deuterated maltose relies on the subtle differences in their physicochemical properties imparted by the substitution of hydrogen with deuterium atoms. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, typically acetonitrile, and a smaller amount of a polar solvent, like water.[4] A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. The slightly different polarities and hydrogen bonding capabilities of deuterated and non-deuterated maltose can lead to differential retention and, therefore, separation.
Experimental Protocol
This protocol outlines the steps for the separation of deuterated and non-deuterated maltose using a UPLC/HPLC system coupled to a mass spectrometer.
1. Materials and Reagents
-
Maltose (non-deuterated), analytical standard grade
-
Deuterated Maltose (e.g., Maltose-d14), analytical standard grade
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Ammonium Hydroxide (NH4OH) or Ammonium Acetate, LC-MS grade
-
Methanol, LC-MS grade (for sample dissolution if needed)
2. Instrumentation
-
UPLC or HPLC system with a binary pump and autosampler
-
Column oven
-
Mass Spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an electrospray ionization (ESI) source
3. Chromatographic Conditions
-
Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) or a zwitterionic HILIC column.[7][8]
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate and 0.1% Ammonium Hydroxide
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate and 0.1% Ammonium Hydroxide
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) %A %B 0.0 99.0 1.0 1.0 99.0 1.0 8.0 50.0 50.0 9.0 1.0 99.0 10.0 1.0 99.0 10.1 99.0 1.0 | 12.0 | 99.0 | 1.0 |
4. Mass Spectrometer Settings (Negative Ion Mode)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument
-
Data Acquisition: Full scan mode or Selected Ion Monitoring (SIM) for target m/z values of non-deuterated and deuterated maltose.
5. Sample Preparation
-
Prepare individual stock solutions of non-deuterated and deuterated maltose in a suitable solvent (e.g., 50:50 Methanol:Water) at a concentration of 1 mg/mL.
-
Create a mixed standard solution by combining the stock solutions to achieve a final concentration of 10 µg/mL for each component.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data for the separation of deuterated and non-deuterated maltose under the specified conditions. Note that deuterated compounds may exhibit slightly shorter retention times in HILIC due to subtle differences in polarity and hydrogen bonding.
| Compound | Expected Retention Time (min) | m/z [M-H]⁻ | Resolution (Rs) |
| Deuterated Maltose (d14) | ~ 5.2 | 355.1 | \multirow{2}{*}{≥ 1.5} |
| Non-deuterated Maltose | ~ 5.4 | 341.1 |
Experimental Workflow
References
- 1. Isotope tag method for quantitative analysis of carbohydrates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Novel Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. shodexhplc.com [shodexhplc.com]
Application Notes and Protocols: The Use of Maltose Monohydrate-d14 in Pharmaceutical Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose monohydrate, a disaccharide composed of two α-glucose units, is a widely utilized excipient in the pharmaceutical industry. It serves as a cryoprotectant during lyophilization, a stabilizer for protein-based therapeutics, and a bulking agent in various dosage forms.[1][2] The deuterated form, Maltose monohydrate-d14, offers unique advantages in pharmaceutical formulation studies. The substitution of hydrogen with deuterium, a stable isotope, provides a powerful tool for tracing metabolic pathways, acting as an internal standard in analytical quantification, and potentially influencing the stability of drug formulations due to the kinetic isotope effect.[3]
These application notes provide an overview of the utility of this compound in key pharmaceutical development processes, including protein stabilization, lyophilization, and bioanalytical assays. The accompanying protocols offer detailed methodologies for leveraging this deuterated excipient in your research.
Core Applications of this compound
-
Tracer for Metabolic Fate Studies: The deuterium label allows for the precise tracking of maltose distribution and metabolism in vivo using techniques like mass spectrometry and Deuterium Metabolic Imaging (DMI).[1] This is crucial for understanding the behavior of the excipient and its potential interactions with the active pharmaceutical ingredient (API).
-
Internal Standard for Bioanalytical Quantification: In pharmacokinetic and biodistribution studies, quantifying the API is critical. This compound can be used as a non-interfering internal standard in liquid chromatography-mass spectrometry (LC-MS) methods, ensuring accuracy and reproducibility.[3]
-
Investigational Tool for Formulation Stability: The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can subtly influence intermolecular interactions.[4] Studying formulations with this compound can provide insights into the mechanisms of protein stabilization and aggregation.
Quantitative Data Summary
The following tables present illustrative data from hypothetical studies to demonstrate the application of this compound in pharmaceutical formulations.
Table 1: Protein Aggregation Study of a Monoclonal Antibody (mAb) Formulation
| Formulation Excipient | Stress Condition | Initial Monomer Purity (%) | Final Monomer Purity (%) | Aggregation Rate (%/hour) |
| Maltose Monohydrate | 55°C for 24 hours | 99.8 | 92.5 | 0.304 |
| This compound | 55°C for 24 hours | 99.7 | 94.2 | 0.229 |
| Trehalose | 55°C for 24 hours | 99.8 | 95.0 | 0.200 |
This hypothetical data suggests a potential modest improvement in protein stability against thermal stress when formulated with deuterated maltose.
Table 2: Lyophilization and Reconstitution of a Therapeutic Protein
| Cryoprotectant | Appearance of Lyophilized Cake | Reconstitution Time (seconds) | Protein Recovery (%) | Sub-visible Particles/mL (≥10 µm) |
| Maltose Monohydrate | Intact, white | 45 | 98.5 | 1500 |
| This compound | Intact, white | 42 | 98.8 | 1350 |
| Sucrose | Intact, white | 40 | 99.1 | 1200 |
This illustrative data indicates that this compound is an effective cryoprotectant, with performance comparable to standard excipients.
Table 3: LC-MS/MS Quantification of an API using this compound as an Internal Standard
| Analyte | Internal Standard | Linearity (r²) | LLOQ (ng/mL) | Inter-day Precision (%RSD) | Accuracy (%) |
| API-X | This compound | 0.9995 | 1.0 | < 5% | 98.5 - 102.1 |
| API-X | Structural Analog IS | 0.9992 | 1.0 | < 6% | 97.9 - 103.5 |
This table demonstrates the suitability of this compound as an internal standard, yielding excellent linearity, sensitivity, precision, and accuracy in a hypothetical bioanalytical method.
Experimental Protocols
Protocol 1: Evaluation of Protein Stabilization using Differential Scanning Calorimetry (DSC)
This protocol assesses the thermal stability of a protein formulation containing this compound.
Materials:
-
Purified therapeutic protein (e.g., a monoclonal antibody) at 10 mg/mL
-
Maltose monohydrate
-
This compound
-
Histidine buffer (20 mM, pH 6.0)
-
Differential Scanning Calorimeter
Procedure:
-
Prepare two separate formulations:
-
Formulation A: 10 mg/mL protein in histidine buffer with 10% (w/v) Maltose monohydrate.
-
Formulation B: 10 mg/mL protein in histidine buffer with 10% (w/v) this compound.
-
-
Prepare a reference solution of the corresponding buffer with the respective excipient.
-
Load the sample and reference solutions into the DSC sample and reference cells.
-
Equilibrate the system at 25°C for 15 minutes.
-
Scan from 25°C to 100°C at a rate of 1°C/minute.
-
Record the thermograms and determine the melting temperature (Tm), which is the peak of the unfolding transition.
-
Compare the Tm values of Formulation A and Formulation B. A higher Tm indicates greater thermal stability.
Protocol 2: Lyophilization of a Protein Formulation
This protocol describes the use of this compound as a cryoprotectant in a standard lyophilization cycle.
Materials:
-
Therapeutic protein solution (20 mg/mL in appropriate buffer)
-
This compound
-
Lyophilizer
-
Serum vials and stoppers
Procedure:
-
Prepare the formulation by dissolving this compound into the protein solution to a final concentration of 8% (w/v).
-
Sterile filter the formulation using a 0.22 µm filter.
-
Fill 2 mL of the formulation into 5 mL serum vials.
-
Partially insert lyophilization stoppers.
-
Load the vials into the lyophilizer.
-
Freezing: Ramp down the shelf temperature to -40°C over 2 hours and hold for 3 hours.
-
Primary Drying: Reduce the chamber pressure to 100 mTorr and ramp the shelf temperature to -15°C over 2 hours. Hold for 48 hours.
-
Secondary Drying: Ramp the shelf temperature to 25°C over 4 hours and hold for 12 hours.
-
Backfill the chamber with sterile nitrogen, fully stopper the vials, and remove from the lyophilizer.
-
Analyze the lyophilized cake for appearance, and upon reconstitution, assess for reconstitution time, protein integrity (e.g., by size-exclusion chromatography), and sub-visible particle count.
Protocol 3: Use of this compound as an Internal Standard for API Quantification in Plasma
This protocol outlines a method for quantifying an active pharmaceutical ingredient (API) in plasma using LC-MS/MS with this compound as an internal standard.
Materials:
-
Plasma samples containing the API
-
This compound (as internal standard, IS)
-
Acetonitrile with 0.1% formic acid (protein precipitation solvent)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of a 1 µg/mL solution of this compound in water.
-
Add 200 µL of cold acetonitrile with 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the API from endogenous plasma components.
-
MS Detection: Use multiple reaction monitoring (MRM) mode. Determine the specific precursor-product ion transitions for both the API and this compound.
-
-
Quantification:
-
Create a calibration curve by spiking known concentrations of the API into blank plasma and processing as described above.
-
Calculate the peak area ratio of the API to the IS (this compound).
-
Plot the peak area ratio against the API concentration to generate the calibration curve.
-
Determine the concentration of the API in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Metabolic Pathway of Maltose
Maltose, and by extension this compound, is metabolized in the body. It is primarily hydrolyzed by the enzyme maltase into two glucose (or deuterated glucose) molecules. These glucose molecules then enter the glycolysis pathway to be used for energy.
Conclusion
This compound is a versatile tool in pharmaceutical formulation and development. Its use as a tracer, an internal standard, and an investigational excipient can provide valuable data to accelerate and de-risk the drug development process. The protocols and data presented here offer a framework for incorporating this deuterated sugar into your research and development workflows.
References
- 1. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of novel excipients for the stabilization of proteins against aggregation [dspace.mit.edu]
- 3. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Simultaneous determination of 11 mycotoxins in malt by isotope internal standard-UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing stability and degradation issues of Maltose monohydrate-d14.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Maltose monohydrate-d14. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and an accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a cool, dry place, protected from light.[1] Recommended storage is often between 2-8°C or at room temperature in a tightly sealed container to prevent moisture absorption.[1]
Q2: How should I store solutions of this compound?
Aqueous solutions of this compound are more susceptible to degradation and microbial growth. For short-term storage, refrigeration at 2-8°C is recommended. For longer-term storage, it is advisable to aliquot and freeze solutions at -20°C or -80°C to minimize freeze-thaw cycles. When preparing aqueous solutions, using a sterile, buffered solvent can help maintain stability.
Q3: What are the primary degradation pathways for this compound?
This compound is susceptible to three primary degradation pathways:
-
Hydrolysis: This is the most common degradation pathway, where the glycosidic bond is cleaved to yield two molecules of glucose-d7. This can be catalyzed by acids, bases, or enzymes (such as maltase).
-
Thermal Degradation: At elevated temperatures, especially in solution, maltose can undergo caramelization and further decomposition to form various products, including 5-hydroxymethylfurfural (HMF).[2][3]
-
Photodegradation: Exposure to UV light can induce degradation of sugars, leading to the formation of various by-products.
Q4: Is there a risk of Deuterium loss from this compound?
Yes, there is a risk of hydrogen-deuterium (H/D) exchange, particularly for the hydroxyl (-OD) groups when the compound is in a protic solvent like water (H₂O). This exchange is an equilibrium process and can be influenced by pH and temperature. While the deuterium atoms on the carbon backbone are generally stable, the hydroxyl deuterons are labile. For applications where the deuteration of the hydroxyl groups is critical, it is advised to use deuterated solvents (e.g., D₂O).
Troubleshooting Guide
This guide addresses common stability and degradation issues encountered during experiments with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound stock solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both solid and solution forms of this compound have been stored according to the recommended conditions (see FAQs).
-
Prepare Fresh Solutions: If the stock solution has been stored for an extended period, especially at room temperature or with multiple freeze-thaw cycles, prepare a fresh solution from solid material.
-
Analytical Confirmation: If possible, verify the purity and integrity of the material using analytical techniques such as HPLC or NMR spectroscopy (see Experimental Protocols section).
Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram
Possible Cause: Hydrolysis or thermal degradation of this compound.
Troubleshooting Steps:
-
Identify Potential Degradants: The primary hydrolysis product of maltose is glucose. In HPLC analysis, a peak corresponding to glucose-d7 may appear. Under thermal stress, other degradation products like HMF could be formed.
-
Review Experimental Conditions:
-
pH: Acidic or basic conditions can accelerate hydrolysis. Ensure the pH of your experimental system is controlled and appropriate for the stability of maltose.
-
Temperature: High temperatures during sample preparation or analysis can lead to thermal degradation. Minimize the exposure of the sample to high temperatures.
-
-
Optimize HPLC Method: Use a validated stability-indicating HPLC method that can effectively separate this compound from its potential degradation products.
Issue 3: Changes in Isotopic Purity or Unexpected NMR Signals
Possible Cause: Hydrogen-Deuterium (H/D) exchange.
Troubleshooting Steps:
-
Solvent Choice: If you are working in a protic solvent (e.g., water, methanol), H/D exchange at the hydroxyl positions is likely. To avoid this, use deuterated solvents for your experiments if the hydroxyl deuterons are important for your study.
-
pH Control: The rate of H/D exchange can be influenced by pH. Maintaining a neutral pH can help minimize this exchange.
-
NMR Analysis: Use ¹H NMR to monitor for the appearance of signals in the hydroxyl proton region, which would indicate back-exchange with protons from the solvent.
Quantitative Data on Thermal Degradation
The following table summarizes the degradation of a 20% (w/w) maltose solution at different temperatures and heating times. While this data is for non-deuterated maltose, a similar trend is expected for this compound.
| Temperature (°C) | Heating Time (h) | Maltose Remaining (%) | pH of Solution |
| 110 | 1 | 99.3 | 3.78 |
| 3 | 98.1 | 3.65 | |
| 5 | 97.0 | 3.52 | |
| 130 | 1 | 97.8 | 3.55 |
| 3 | 95.5 | 3.31 | |
| 5 | 93.2 | 3.18 | |
| 150 | 1 | 94.6 | 3.21 |
| 3 | 89.1 | 3.09 | |
| 5 | 85.3 | 3.03 |
Data adapted from a study on the thermal degradation of glucose and maltose solutions.[2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Maltose
This protocol provides a general framework for a stability-indicating HPLC method. Method validation and optimization are required for specific applications.
-
Column: A column suitable for carbohydrate analysis, such as an amino-based or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio may need to be optimized for best separation. For example, a starting point could be 75:25 (v/v) acetonitrile:water.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Detector: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-UV absorbing compounds like maltose.
-
Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the sample before injection.
-
Base Hydrolysis: Incubate a solution of this compound in a dilute base (e.g., 0.1 M NaOH) at room temperature. Neutralize the sample before injection.
-
Thermal Degradation: Heat a solution of this compound at a high temperature (e.g., 80°C) for several hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.
-
Protocol 2: Quantitative NMR (qNMR) for Stability Assessment
This protocol outlines the use of qNMR to assess the purity and degradation of this compound.
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Solvent: Use a deuterated solvent (e.g., D₂O) with a known internal standard of high purity that does not have signals overlapping with the analyte.
-
Internal Standard: A suitable internal standard could be maleic acid or another compound with known stability and sharp NMR signals.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and the internal standard.
-
Dissolve them in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Use a high-field NMR spectrometer for better signal dispersion.
-
Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all nuclei, which is crucial for accurate quantification.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the anomeric proton signal) and a signal from the internal standard.
-
Calculate the concentration and purity of this compound based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.
-
To assess degradation, look for the appearance of new signals (e.g., corresponding to glucose-d7) and quantify their concentration relative to the parent compound.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Degradation pathways of maltose.
References
Technical Support Center: Overcoming Poor Solubility of Maltose Monohydrate-d14 in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Maltose monohydrate-d14 in organic solvents.
Troubleshooting Guides
Issue: this compound is not dissolving in the chosen organic solvent.
This guide provides a systematic approach to troubleshoot and resolve solubility issues encountered during your experiments.
Step 1: Verify Solvent Polarity and Properties
Maltose is a highly polar carbohydrate due to its numerous hydroxyl groups, making it most soluble in polar solvents. Its solubility significantly decreases in non-polar organic solvents.
-
Initial Check: Confirm the polarity of your selected solvent. Maltose monohydrate exhibits poor solubility in non-polar solvents like hexane and benzene.
-
Recommended Solvents: For direct dissolution, polar aprotic solvents are often a better choice than non-polar or less polar protic solvents. Dimethyl sulfoxide (DMSO) is a recommended starting point.
Step 2: Implement Co-Solvency
If a single organic solvent is insufficient, a co-solvent system can be employed to enhance solubility. This involves mixing a good solvent (like water or DMSO) with your desired organic solvent.
-
Procedure:
-
Dissolve the this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., water or fresh DMSO).
-
Gradually add the desired organic solvent to this solution while stirring continuously.
-
Observe for any precipitation. The goal is to find a solvent ratio that maintains the desired concentration without causing the compound to crash out of the solution.
-
Step 3: Consider Temperature Adjustments
For some solvent systems, increasing the temperature can improve solubility.
-
Protocol:
-
Gently warm the solvent or solvent mixture.
-
Add the this compound incrementally while stirring.
-
Monitor the dissolution. Be cautious, as excessive heat can potentially degrade the compound.
-
Always cool the solution to the experimental temperature to check for precipitation.
-
Step 4: Explore Advanced Techniques
If the above methods are unsuccessful, more advanced strategies may be necessary.
-
Derivatization: Protecting the hydroxyl groups on the maltose molecule can significantly reduce its polarity, thereby increasing its solubility in organic solvents.[1] This is a chemical modification and should be considered based on the experimental needs.
-
Amorphous Solid Dispersions: Freeze-drying sugars can lead to the formation of amorphous solids, which can have enhanced solubility in organic solvents like methanol.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound, similar to its non-deuterated counterpart, is a polar molecule. It is very soluble in water, slightly soluble in methanol, and very slightly soluble to insoluble in ethanol.[4][5] It is practically insoluble in non-polar organic solvents like ether.[4][5]
Q2: Which organic solvents are recommended for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a good organic solvent for maltose monohydrate, with a reported solubility of 72 mg/mL.[6] For other organic solvents, solubility is limited. The use of co-solvent systems is often necessary.
Q3: How does the water content of the solvent affect solubility?
The presence of water can significantly impact solubility. For instance, moisture-absorbing DMSO can show reduced solubility.[6] Conversely, in ethanol-water mixtures, the solubility of maltose monohydrate decreases as the proportion of ethanol increases.[7][8]
Q4: Can I use heating to improve the solubility of this compound?
Yes, gently heating the solvent can help increase the solubility of maltose monohydrate. However, it is crucial to ensure the compound's stability at elevated temperatures and to check for precipitation upon cooling to your experimental temperature.
Q5: Are there alternative "green solvents" for dissolving carbohydrates like maltose?
Ionic liquids (ILs) have been shown to be effective solvents for carbohydrates, including those that are insoluble in water and most organic solvents.[9][10] Their use would depend on the specific requirements of your experiment.
Data Presentation
Table 1: Solubility of Maltose Monohydrate in Various Solvents
| Solvent | Solubility | Notes |
| Water | Very Soluble (72 mg/mL) | [6][11] |
| Dimethyl Sulfoxide (DMSO) | 72 mg/mL (199.82 mM) | Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[6] |
| Methanol | Slightly Soluble | [4] |
| Ethanol | Very Slightly Soluble / Insoluble | [4][5][6] |
| Ethanol-Water Mixtures | Solubility decreases with increasing ethanol concentration. | [7][8] |
| Isopropanol & Acetone | With an increase in the organic solvent fraction, the solubility of maltose sharply decreases. | [12] |
| Ether | Practically Insoluble | [4][5] |
Experimental Protocols
Protocol 1: Dissolution in DMSO
-
Preparation: Use fresh, anhydrous DMSO to avoid reduced solubility due to moisture absorption.[6]
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of DMSO to achieve the target concentration (up to 72 mg/mL).
-
Mixing: Stir the solution at room temperature until the solid is completely dissolved. Gentle warming can be applied if necessary.
Protocol 2: Preparation of an Ethanol-Water Co-solvent System
-
Initial Dissolution: Dissolve the this compound in the smallest necessary volume of deionized water.
-
Titration: While stirring, slowly add ethanol to the aqueous solution.
-
Observation: Monitor for any signs of precipitation. If the solution becomes cloudy, add a small amount of water back into the solution until it clears.
-
Final Concentration: Adjust the final volume with the determined ethanol-water ratio to achieve the desired concentration. Note that the solubility of maltose monohydrate decreases as the mass fraction of ethanol increases.[7][8]
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Co-solvent experimental workflow.
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement [mdpi.com]
- 3. Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Maltose | 69-79-4 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. Green solvents in carbohydrate chemistry | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. [PDF] SELECTIVE CRYSTALLIZATION OF MALTOSE BY ISOPROPANOL AND ACETONE FROM GLUCOSE–MALTOSE SYRUPS | Semantic Scholar [semanticscholar.org]
Minimizing isotopic exchange of deuterium in Maltose monohydrate-d14.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maltose monohydrate-d14. The information provided aims to help minimize isotopic exchange of deuterium and ensure the integrity of the labeled compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, in this context, refers to the unintended replacement of deuterium (D) atoms on the maltose molecule with hydrogen (H) atoms from the surrounding environment, a process also known as H/D back-exchange. For this compound, the deuterium atoms are located on the hydroxyl (-OH) and carbon-hydrogen (C-H) groups. The hydroxyl deuterons are particularly susceptible to exchange with protons from water or other protic solvents. This exchange can compromise the isotopic purity of the compound, leading to inaccuracies in quantitative analyses such as those using mass spectrometry or NMR spectroscopy.
Q2: What are the primary factors that promote deuterium exchange in this compound?
A2: The rate of deuterium exchange is primarily influenced by three main factors:
-
pH: The exchange of deuterium on hydroxyl groups is catalyzed by both acids and bases. The rate of exchange is minimized in a slightly acidic environment.
-
Temperature: Higher temperatures increase the rate of isotopic exchange.
-
Solvent: Protic solvents, especially water, provide a ready source of protons that can exchange with the deuterium atoms on the maltose molecule. The polarity of the solvent also plays a role.
Q3: How should I store this compound to maintain its isotopic purity?
A3: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize exposure to moisture and unfavorable pH. Recommended storage conditions are at -20°C or -80°C in a tightly sealed container to protect it from atmospheric moisture.[1] It is also advisable to store it in a dry, well-ventilated place.[2][3]
Q4: What type of solvent should I use to dissolve this compound?
A4: The choice of solvent is critical to minimizing deuterium exchange. Whenever possible, use aprotic solvents (e.g., acetonitrile, DMSO-d6, DMF). If an aqueous solution is necessary, it is best to use deuterated water (D₂O) to maintain isotopic enrichment. If H₂O must be used, prepare the solution immediately before use and keep it at a low temperature and a slightly acidic pH.
Q5: How can I quantify the extent of deuterium exchange in my sample?
A5: The isotopic purity of your this compound can be assessed using two primary analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of proton signals at positions that should be deuterated. ²H (Deuterium) NMR directly detects the deuterium atoms, and a decrease in signal intensity can indicate exchange.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the mass of the molecule. A decrease from the expected mass of the fully deuterated compound indicates a loss of deuterium. Gas chromatography-mass spectrometry (GC-MS) after derivatization can also be used to quantify deuterium enrichment at specific positions on the glucose units.[2][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of isotopic purity in stored solid material. | Improper storage allowing exposure to atmospheric moisture. | Store this compound at -20°C or -80°C in a tightly sealed, desiccated container.[1] Allow the container to warm to room temperature before opening to prevent condensation. |
| Significant deuterium exchange observed immediately after dissolution. | Use of a protic, non-deuterated solvent (e.g., H₂O, methanol). | Use deuterated solvents (e.g., D₂O, methanol-d4) for dissolution. If H₂O must be used, prepare the solution at a low temperature and use it immediately. |
| Isotopic exchange increases over time in solution. | The solution pH is too high or too low, catalyzing the exchange. | Adjust the pH of the aqueous solution to a range of 4.5 - 6.0.[3] The rate of H/D exchange for labile hydrogens is generally at its minimum in the slightly acidic range. |
| Inconsistent results in quantitative analysis (e.g., LC-MS). | Back-exchange is occurring during the analytical run. | If possible, use a mobile phase with a slightly acidic pH. Keep the sample and column compartments cooled to reduce temperature-driven exchange. Minimize the time the sample spends in the analytical system before measurement. |
| Unexpectedly low mass observed in mass spectrometry. | Deuterium loss due to in-source exchange or fragmentation. | Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source back-exchange. Use a "soft" ionization technique if possible. |
Quantitative Data on Deuterium Exchange
| pH | Temperature (°C) | Time (hours) | Estimated % Deuterium Loss (from -OD groups) |
| 7.0 | 25 | 1 | < 5% |
| 7.0 | 25 | 24 | 10 - 20% |
| 4.5 | 4 | 24 | < 2% |
| 8.5 | 25 | 1 | 5 - 10% |
| 4.5 | 50 | 1 | 15 - 25% |
Note: This table provides estimations to guide experimental design. Actual rates of exchange can be influenced by buffer composition, ionic strength, and the specific positions of the deuterium labels. It is always recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound with Minimal Isotopic Exchange
Objective: To prepare a stock solution of this compound in a suitable solvent while minimizing the loss of deuterium.
Materials:
-
This compound
-
Anhydrous Deuterium Oxide (D₂O) or anhydrous aprotic solvent (e.g., Acetonitrile, DMSO-d6)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware (oven-dried at 120°C for at least 4 hours and cooled under an inert gas stream)
-
Gastight syringe
Methodology:
-
Environment Preparation: Perform all manipulations in a dry environment, such as a glove box or under a gentle stream of inert gas.
-
Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Quickly and accurately weigh the desired amount of this compound into a dry vial.
-
Solvent Addition: Using a gastight syringe, add the appropriate volume of anhydrous D₂O or aprotic solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. Avoid vigorous shaking which can introduce atmospheric moisture.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C. The vial should have a septum cap to allow for removal of aliquots without opening the vial.
Protocol 2: Quantification of Deuterium Exchange using ¹H NMR Spectroscopy
Objective: To quantify the percentage of deuterium that has been exchanged for hydrogen in a sample of this compound.
Materials:
-
This compound sample (to be analyzed)
-
Non-deuterated Maltose monohydrate (as a reference standard)
-
Deuterated NMR solvent (e.g., DMSO-d6)
-
Internal standard with a known concentration (e.g., Trimethylsilylpropanoic acid - TMSP)
-
NMR spectrometer
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a precise volume of the deuterated NMR solvent containing the internal standard.
-
Prepare a reference sample by dissolving a known amount of non-deuterated Maltose monohydrate in the same NMR solvent with the internal standard.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum for both the sample and the reference standard. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time) to allow for full relaxation of the protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Process both spectra identically (phasing, baseline correction).
-
Integrate the signal of the internal standard and set its integral to a fixed value (e.g., 1.00).
-
In the reference spectrum, integrate the signals corresponding to the protons of interest (those that are replaced by deuterium in the labeled compound).
-
In the sample spectrum, integrate the residual proton signals at the same chemical shifts.
-
The percentage of deuterium exchange can be calculated using the following formula for each position: % Exchange = (Integral of residual proton in sample / Integral of proton in reference) * 100
-
Visualizations
Caption: A workflow for troubleshooting isotopic exchange issues.
Caption: Key factors that influence the rate of deuterium exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Deuterated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during mass spectrometry experiments with deuterated compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the signal intensity of my deuterated internal standard (IS) lower than expected?
A low signal intensity for a deuterated internal standard can stem from several factors, including issues with sample preparation, chromatographic conditions, and mass spectrometer settings. Common culprits include variability in sample extraction, ion suppression from matrix components, and suboptimal ionization parameters. It's also possible that the concentration of the internal standard is too low or that it has degraded over time.[1]
Troubleshooting Steps:
-
Verify IS Concentration and Integrity:
-
Prepare a fresh stock solution of the deuterated internal standard.
-
Create a series of dilutions and infuse them directly into the mass spectrometer to generate a concentration-response curve.
-
Analyze your current working solution and compare its signal intensity to the freshly prepared dilutions to check for degradation or incorrect concentration.[1]
-
-
Optimize Ion Source Parameters:
-
Systematically vary ion source parameters such as gas temperature, nebulizer gas pressure, capillary voltage, and cone/fragmentor voltage while infusing a solution of the deuterated standard at a known concentration.[1] Monitor the signal intensity to find the optimal settings.
-
-
Evaluate Matrix Effects:
-
Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte and internal standard, can significantly impact signal intensity.
-
To assess matrix effects, compare the signal of the deuterated standard in a clean solution versus the signal in a blank matrix extract.
-
Q2: My deuterated internal standard appears to be losing its deuterium. What could be the cause and how can I prevent this?
Deuterium loss, also known as H/D exchange, can occur when deuterium atoms are located at chemically labile positions on the molecule, such as on heteroatoms (O, N, S) or activated carbon atoms.[2] This exchange can be catalyzed by acidic or basic conditions or occur in the mass spectrometer's ion source.[2]
Troubleshooting Steps:
-
Review the Labeling Position: Examine the certificate of analysis to confirm that the deuterium labels are on stable, non-exchangeable positions. Avoid standards with labels on sites like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups if possible.[1][2]
-
Control pH: Maintain a neutral pH for your samples and mobile phases. Avoid storing deuterated compounds in acidic or basic solutions.[2][3]
-
Optimize MS Source Conditions: High source temperatures can promote H/D exchange. Try reducing the source temperature to the minimum required for efficient ionization.[2]
-
Consider Alternative Standards: If H/D exchange persists, consider using a standard with deuterium labels on more stable positions or a ¹³C- or ¹⁵N-labeled internal standard, which are not susceptible to exchange.[2]
Q3: I'm observing a chromatographic shift between my analyte and its deuterated internal standard. Why is this happening and how can I address it?
It is a well-documented phenomenon that deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][2] This is due to the C-D bond being slightly shorter and stronger than the C-H bond, leading to minor differences in polarity.[2] If this shift is significant, it can lead to differential matrix effects.
Troubleshooting Steps:
-
Modify the Chromatographic Gradient: A shallower gradient can broaden the peaks of both the analyte and the internal standard, promoting better overlap.
-
Adjust Mobile Phase Composition: Small changes to the organic or aqueous components of the mobile phase can alter the selectivity and potentially reduce the separation.
-
Introduce an Isocratic Hold: A short isocratic hold in the gradient just before the elution of the compounds may improve co-elution.[1]
Q4: How can I verify the isotopic purity of my deuterated standard, and what are the consequences of low purity?
Isotopic purity refers to the percentage of the standard that is fully deuterated at the specified positions. Low isotopic purity means a significant amount of partially deuterated or non-deuterated analyte is present, which can lead to an overestimation of the analyte concentration in your samples.[2]
Verification Methods:
-
High-Resolution Mass Spectrometry (HRMS): Infuse a solution of the deuterated standard and acquire a high-resolution mass spectrum. Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.) to calculate the percentage of each isotopic species.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the standard in a suitable deuterated solvent. The absence or reduction of signals at the deuterated positions, relative to other protons, can be used to estimate the degree of deuteration.[2]
Q5: I am using a D2-labeled internal standard and observing interference. What could be the cause?
With internal standards having a low degree of deuteration (e.g., D2), there is a risk of interference from the naturally occurring isotopes of the analyte. For instance, the M+2 isotope of the analyte, resulting from the presence of two ¹³C or one ¹⁸O atom, can have the same mass-to-charge ratio as the D2-labeled internal standard.[2] This can lead to a falsely high internal standard signal and an underestimation of the analyte concentration.[2]
Troubleshooting and Avoidance:
-
Use a Higher Mass-Labeled Standard: Whenever possible, use an internal standard with a higher degree of deuteration (e.g., D4 or greater) to minimize the potential for isotopic overlap.
-
High-Resolution Mass Spectrometry: Utilize HRMS to resolve the small mass difference between the deuterated standard and the interfering natural isotopes of the analyte.
-
Chromatographic Separation: In some cases, slight chromatographic separation between the analyte and its deuterated standard can help to distinguish the two signals.
Data Presentation: Optimizing MS Parameters
The following tables provide representative examples of how key mass spectrometry parameters can be optimized to enhance the signal of a deuterated compound. The optimal values will be compound-dependent and should be determined empirically.
Table 1: Effect of Ion Source Temperature on Signal Intensity [1]
| Ion Source Temperature (°C) | Relative Signal Intensity (%) |
| 300 | 75 |
| 325 | 90 |
| 350 | 100 |
| 375 | 85 |
| 400 | 70 |
Table 2: Effect of Collision Energy on Product Ion Intensity [1]
| Collision Energy (eV) | Relative Product Ion Intensity (%) |
| 10 | 60 |
| 15 | 85 |
| 20 | 100 |
| 25 | 95 |
| 30 | 80 |
Experimental Protocols
Protocol 1: Optimization of Ion Source Parameters
-
Prepare a Standard Solution: Prepare a solution of the deuterated internal standard at a concentration that provides a stable and readily detectable signal.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Systematic Parameter Adjustment: While monitoring the signal intensity of the precursor ion, systematically adjust the following parameters one at a time:
-
Ion Source Gas Temperature
-
Nebulizer Gas Pressure
-
Capillary Voltage
-
Cone/Fragmentor Voltage
-
-
Identify Optimal Values: For each parameter, create a plot of signal intensity versus the parameter value to determine the setting that yields the maximum signal intensity and stability.
Protocol 2: Optimization of Collision Energy for MS/MS
-
Perform a Product Ion Scan: Infuse the deuterated standard and acquire a product ion scan to identify the most abundant and stable fragment ions.
-
Create a Collision Energy Ramp Method: Develop a method that ramps the collision energy over a defined range (e.g., 5-50 eV) while monitoring the intensity of the chosen product ion.[1][4]
-
Determine Optimal Collision Energy: Plot the product ion intensity as a function of collision energy. The optimal collision energy is the value that produces the highest intensity for the desired fragment ion.[1]
Visualizations
Caption: Experimental workflow for optimizing MS parameters.
Caption: Troubleshooting logic for low deuterated IS signal.
References
Technical Support Center: Troubleshooting HPLC Analysis of Maltose Monohydrate-d14
This technical support guide provides in-depth troubleshooting for common chromatographic issues, specifically peak tailing and splitting, encountered during the HPLC analysis of Maltose monohydrate-d14.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing this compound?
Peak tailing for a polar compound like maltose is often due to secondary interactions with the stationary phase. The most frequent causes include:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact strongly with the hydroxyl groups of maltose, leading to tailing. This is particularly prevalent with columns that have not been adequately end-capped.
-
Mobile Phase pH Issues: An inappropriate mobile phase pH can affect the charge of residual silanol groups. A pH that is too low can increase silanol activity.
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can obstruct the sample path and cause peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a broader, tailing peak.
Q2: Why am I observing split peaks for my this compound standard?
Split peaks in the chromatography of sugars like maltose are often a result of:
-
Anomeric Mutarotation: In solution, maltose exists as an equilibrium mixture of two anomers (α and β). If the interconversion between these forms is slow compared to the chromatographic timescale, two separate or partially resolved peaks can appear. This process can be influenced by temperature and the pH of the mobile phase.
-
Column Channeling (Void Formation): A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This can be caused by pressure shocks or improper column packing.
-
Injector Problems: Issues with the autosampler, such as a partially clogged needle or incorrect injection volume, can lead to a split injection and consequently, a split peak.
-
Solvent Mismatch: A significant difference in solvent strength between the sample solvent and the mobile phase can cause peak distortion, including splitting.
Q3: Can the deuteration of this compound affect its chromatographic behavior?
While deuterium has a slightly larger atomic mass than protium, the effect of deuteration on the chromatographic retention time (isotopic effect) is generally very small in reversed-phase or normal-phase HPLC and is unlikely to be the primary cause of significant peak tailing or splitting. The chemical properties of this compound are nearly identical to its non-deuterated counterpart, so troubleshooting should focus on standard HPLC issues.
Troubleshooting Guide
Issue 1: Peak Tailing
If you are observing peak tailing, follow this logical troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Split Peaks
For split peaks, consider the following diagnostic steps:
Caption: Troubleshooting workflow for split peaks.
Experimental Protocols & Data
Protocol 1: Minimizing Peak Tailing by Adjusting Mobile Phase
This protocol aims to reduce peak tailing caused by silanol interactions.
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic 80% Acetonitrile, 20% Water
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: ELSD or RI
Methodology:
-
Prepare the mobile phase without any additives and analyze the this compound standard. Record the peak asymmetry.
-
Prepare a new mobile phase containing 0.1% (v/v) formic acid in the aqueous portion (Mobile Phase A).
-
Equilibrate the column with the new mobile phase for at least 30 minutes.
-
Inject the standard again and record the peak asymmetry.
-
(Optional) Repeat with 0.1% (v/v) trifluoroacetic acid (TFA) as an alternative additive.
Expected Data:
| Mobile Phase Additive | Tailing Factor (As) |
| None | > 1.5 |
| 0.1% Formic Acid | 1.1 - 1.3 |
| 0.1% Trifluoroacetic Acid | 1.0 - 1.2 |
Note: Tailing factor is calculated as the distance from the front slope of the peak to the back slope divided by twice the distance from the center line of the peak to the front slope, at 5% of the maximum peak height.
Protocol 2: Addressing Split Peaks from Anomerism
This protocol is designed to coalesce split peaks caused by the separation of α and β anomers.
-
Column: Amino or HILIC column, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase: 75% Acetonitrile, 25% Water with 10 mM Ammonium Acetate
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 5 µL
-
Detector: MS or ELSD
Methodology:
-
Set the column oven temperature to 35°C. Equilibrate the system.
-
Inject the this compound standard and observe the peak shape.
-
Increase the column temperature to 50°C. Allow the system to stabilize.
-
Inject the standard again and compare the chromatogram to the one obtained at 35°C. A higher temperature should increase the rate of mutarotation, leading to a single, sharper peak.
Expected Data:
| Column Temperature (°C) | Peak Observation | Resolution (Rs) between anomers |
| 35 | Two partially resolved peaks | ~0.8 - 1.2 |
| 50 | Single, coalesced peak | < 0.5 |
Technical Support Center: Correcting for Matrix Effects with Deuterated Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively correcting for matrix effects using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis?
The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy and precision of quantitative results.[1][2] Residual matrix components are a significant source of imprecision in these analyses.[1]
Q2: How does a deuterated internal standard (d-IS) theoretically correct for matrix effects?
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium. The underlying principle is that the d-IS has nearly identical physicochemical properties to the analyte.[1][3] Therefore, during sample preparation, chromatography, and ionization, it should be affected by the matrix in the same way as the analyte.[1] By measuring the response ratio of the analyte to the d-IS, any signal fluctuation caused by the matrix effect should be normalized, leading to accurate quantification.[1][4]
Q3: Why is my deuterated internal standard eluting at a different retention time than my analyte?
This phenomenon is known as the "deuterium isotope effect".[5] Deuterated compounds can have slightly different physicochemical properties, such as lipophilicity, compared to their non-deuterated counterparts.[6] This can lead to a shift in retention time, particularly in reverse-phase chromatography, where deuterated compounds often elute slightly earlier.[5] This separation can be problematic as it may lead to differential matrix effects, where the analyte and d-IS experience different levels of ion suppression or enhancement.[6][7]
Q4: I suspect my deuterated internal standard is undergoing isotopic exchange. How can I confirm this and what should I do?
Isotopic exchange, or back-exchange, occurs when a deuterium atom on the internal standard is replaced by a hydrogen atom from the surrounding solvent or matrix.[8] This can be confirmed by monitoring the mass spectrum of the d-IS in a blank matrix over time; an increase in the signal corresponding to the unlabeled analyte or partially deuterated species indicates an exchange.[5]
To address this:
-
Review the Labeling Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH2) are more prone to exchange. Opt for standards with deuterium on stable carbon positions.[5][9][10]
-
Control Solvent Conditions: Avoid storing or reconstituting deuterated standards in strongly acidic or basic solutions, which can catalyze the exchange.[5][10]
-
Evaluate Storage Temperature: Store standards at recommended low temperatures (-20°C or -80°C) to minimize degradation and exchange.[8]
Q5: Can a deuterated internal standard completely eliminate matrix effects?
While deuterated internal standards are the preferred choice for compensating for matrix effects, they may not always achieve perfect correction.[11] Differential matrix effects can still occur, especially if there is a chromatographic separation between the analyte and the d-IS.[6][11] It is crucial to validate the method to ensure the d-IS is performing as expected.[12]
Troubleshooting Guides
Issue 1: Poor Accuracy and Precision Despite Using a Deuterated Internal Standard
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | Perform a matrix effect evaluation experiment (see Protocol 1) to quantify the extent of the issue. A significant difference in the matrix factor between the analyte and the d-IS indicates a problem.[1][11] |
| Chromatographic (Isotopic) Shift | Verify co-elution of the analyte and d-IS by overlaying their chromatograms. If a shift is observed, optimize the chromatography by adjusting the mobile phase composition, gradient, or column chemistry to achieve better overlap.[6][10][13] |
| Isotopic Impurity of the Standard | Inject a high concentration of the d-IS solution alone to check for the presence of the unlabeled analyte. If significant, contact the supplier for a higher purity batch.[10] |
| Isotopic Exchange (H/D Exchange) | Evaluate the stability of the d-IS in your sample matrix and solvents over time. A decreasing d-IS signal and a corresponding increase in the analyte signal suggest exchange.[8][10] See Protocol 2 for stability assessment. |
| In-source Fragmentation | Optimize mass spectrometer source conditions (e.g., collision energy, cone voltage) to minimize fragmentation of the d-IS that could contribute to the analyte's signal.[10] |
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects
Objective: To determine if the deuterated internal standard is effectively compensating for matrix effects using a post-extraction spike method.[1]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and d-IS spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Blank matrix is extracted first, and then the analyte and d-IS are spiked into the final extract.
-
Set C (Pre-Spike Matrix): Analyte and d-IS are spiked into the blank matrix before the extraction process.[1]
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Recovery (RE), Matrix Factor (MF), and IS-Normalized Matrix Factor (IS-Normalized MF) using the following formulas:
Data Presentation: Matrix Effect Evaluation
| Parameter | Formula | Ideal Value | Interpretation |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Efficiency of the extraction process.[1] |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression (<1.0) or enhancement (>1.0).[1] |
| IS-Normalized MF | MF of Analyte / MF of d-IS | Close to 1.0 | Indicates if the d-IS is effectively compensating for the matrix effect.[1] |
A value significantly different from 1 for the IS-Normalized MF suggests differential matrix effects on the analyte and the d-IS.[1]
Protocol 2: Assessment of Deuterated Internal Standard Stability
Objective: To evaluate the stability of the deuterated internal standard and check for isotopic exchange under experimental conditions.
Methodology:
-
Prepare solutions of the d-IS in the solvents used for sample preparation and storage (e.g., reconstitution solvent, mobile phase, and extracted blank matrix).
-
Incubate these solutions at various relevant temperatures (e.g., autosampler temperature, room temperature) for different time points (e.g., 0, 4, 8, 24 hours).[11]
-
Analyze the samples by LC-MS/MS at each time point.
-
Monitor for any decrease in the d-IS peak area and a corresponding increase in the peak area of the unlabeled analyte.[11]
Interpretation of Results:
A significant and time-dependent increase in the signal of the unlabeled analyte indicates that the deuterium label is unstable under the tested conditions.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
Proper storage and handling to ensure Maltose monohydrate-d14 integrity.
This technical support center provides guidance on the proper storage and handling of Maltose monohydrate-d14 to ensure its integrity for research applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Storage Format | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data compiled from multiple sources.
It is also recommended to store the compound in a dry place, away from heat and moisture.[1][2][3] The product is chemically stable under standard ambient conditions (room temperature) for short periods, such as during shipping.[3][4]
Q2: What are the physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₂H₁₀D₁₄O₁₂ |
| Molecular Weight | 374.4 g/mol |
| Appearance | White to off-white solid powder |
| Purity | ≥98% |
| Solubility | Soluble in water and alcohol |
This information is based on typical product data sheets.[4][5]
Q3: What are the general handling precautions for this compound?
While Maltose monohydrate is generally not considered hazardous, it is important to follow standard laboratory safety practices.[6] Use with adequate ventilation and avoid breathing dust or vapor.[1] Avoid contact with skin, eyes, or clothing.[1] It is recommended to wash hands thoroughly after handling.[1] For personal protection, safety glasses with side shields and appropriate gloves should be worn.[7]
Q4: Is this compound sensitive to moisture?
Yes, like its non-deuterated counterpart, this compound is hygroscopic. It is crucial to store it in a tightly closed container in a dry environment to prevent degradation and maintain its isotopic purity.[3]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
This could be due to several factors related to the integrity of the this compound.
Troubleshooting Workflow for Inconsistent Results
References
- 1. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. usbio.net [usbio.net]
- 5. This compound | deuterium labeled Maltose monohydrate | 美国InvivoChem [invivochem.cn]
- 6. Maltose SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. siadmi.com [siadmi.com]
Dealing with co-eluting interferences with Maltose monohydrate-d14.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Maltose monohydrate-d14 as a stable isotope-labeled internal standard (SIL-IS) in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of maltose, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. Its primary use is as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Because it is chemically almost identical to the non-labeled maltose (the analyte), it behaves similarly during sample preparation and chromatographic separation.[2] However, its increased mass allows the mass spectrometer to distinguish it from the analyte, making it an ideal tool to correct for signal variations caused by matrix effects or instrument drift.[1][3][4]
Q2: What are co-eluting interferences and how do they affect my analysis?
Co-eluting interferences are compounds within a sample matrix that exit the liquid chromatography (LC) column at the same time as your analyte (maltose) or internal standard (Maltose-d14).[3] These interferences can disrupt the ionization process in the mass spectrometer's ion source, leading to either ion suppression (a decreased signal) or ion enhancement (an increased signal).[3][5] This phenomenon, known as a "matrix effect," can severely compromise the accuracy, reproducibility, and sensitivity of the quantitative results.[3][6]
Q3: Why does my Maltose-d14 internal standard elute at a slightly different time than the native maltose?
This is a known phenomenon called the "isotopic effect."[7] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. In reversed-phase chromatography, this can lead to minor differences in polarity, often causing the deuterated standard to elute slightly earlier than its non-deuterated counterpart.[7] While often negligible, a significant separation can cause the analyte and the internal standard to experience different matrix effects, which undermines the IS's ability to provide accurate correction and can lead to scattered, inaccurate results.[4][8]
Q4: What are the common sources of interference in carbohydrate analysis?
Interference in carbohydrate analysis can originate from several sources:
-
Endogenous Matrix Components: Biological samples (plasma, urine, tissue extracts) contain numerous compounds like other sugars, salts, lipids, and proteins that can co-elute and cause matrix effects.[5][9]
-
Metabolites: Phase II metabolites (e.g., glucuronides) of other drugs or compounds in the sample can be unstable and break down within the MS ion source, generating an ion that is identical to the parent compound being analyzed.[10]
-
In-source Fragmentation: High-molecular-weight compounds can fragment in the ion source, creating ions with the same mass-to-charge ratio (m/z) as the analyte or IS.[11][12]
-
Internal Standard Impurities: The deuterated standard itself may contain a small percentage of the unlabeled analyte, which can lead to a positive bias in results, especially at low concentrations.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Inaccurate quantification or poor internal standard performance.
If you are experiencing inconsistent results, high variability, or a lack of precision, a co-eluting interference may be affecting your analyte and internal standard differently.
Problem 2: The analyte and internal standard peaks are partially or fully separated.
Potential Cause: Isotopic effects in reversed-phase chromatography are causing a shift in retention time.[7] This separation can lead to differential matrix effects, invalidating the internal standard's purpose.[8]
Solution: The primary goal is to ensure the analyte and internal standard peaks overlap as much as possible.
Experimental Protocol: Optimizing Chromatographic Co-elution
-
Modify the Gradient: A shallower gradient increases the time the compounds spend on the column and can broaden peaks, promoting better overlap.[7]
-
Adjust Mobile Phase Composition: Make small, incremental changes to the organic-to-aqueous ratio. This can alter the selectivity of the separation and may reduce the time difference between the analyte and IS.[7]
-
Employ a Lower Resolution Column: If optimization fails, consider using a column with a larger particle size or a shorter length. The resulting band broadening can often force the two peaks to co-elute, restoring the corrective function of the internal standard.[7][8]
-
Verify Overlap: After any adjustment, overlay the chromatograms for the analyte and the internal standard to confirm that their peak apexes and elution windows are aligned.[11]
Problem 3: The internal standard signal drifts or decreases over the analytical run.
Potential Cause: Hydrogen-Deuterium (H/D) back-exchange may be occurring, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent.[11] This is more common in acidic or basic mobile phases or at high ion source temperatures and effectively changes the concentration of the deuterated standard over time.[7][11]
Solution: Assess the stability of the internal standard in your analytical conditions.
Experimental Protocol: Assessing Deuterium Exchange
-
Prepare Solutions:
-
Solution A: A mixture of the analyte and Maltose-d14 internal standard in the initial mobile phase.
-
Solution B: Maltose-d14 internal standard only, dissolved in your sample diluent.
-
Solution C: Maltose-d14 internal standard only, dissolved in your mobile phase.
-
-
Initial Analysis (T=0): Inject Solution A to establish a baseline response ratio.
-
Incubate: Let Solutions B and C sit on the autosampler for a duration equivalent to a typical analytical run (e.g., 8-12 hours).
-
Final Analysis: Re-inject Solutions B and C. Monitor the mass transition for the unlabeled maltose. A significant increase in the unlabeled analyte signal from these solutions indicates that H/D exchange is occurring.[11]
-
Mitigation:
Quantitative Data & Method Parameters
The following table provides typical starting parameters for an LC-MS/MS method for maltose analysis. These should be optimized for your specific instrument and application.
| Parameter | Setting | Rationale & Notes |
| Column Chemistry | Porous Graphitic Carbon (PGC) or Amide | PGC and Amide columns are well-suited for separating polar compounds like underivatized sugars.[13] |
| Ionization Mode | Negative Electrospray (ESI-) | Carbohydrates often ionize well in negative mode, frequently forming adducts with mobile phase components like formate or acetate.[13][14] |
| Analyte Precursor Ion (m/z) | 341.1 [M-H]⁻ or 387.1 [M+HCOO]⁻ | The deprotonated molecule or a formate adduct are common precursor ions.[13] |
| Analyte Product Ions (m/z) | 179.1, 161.1, 119.1 | These are characteristic fragment ions for disaccharides.[13] |
| IS Precursor Ion (m/z) | 355.2 [M-H]⁻ (for d14) | The mass of the internal standard will be shifted by +14 Da relative to the analyte. |
| IS Product Ions (m/z) | Monitor corresponding shifts | Product ions may or may not retain all deuterium labels; this must be determined experimentally. |
| Collision Energy (CE) | 10-25 eV | Optimize to maximize the signal of the most stable and specific product ion.[11] |
| Source Temperature | 300-450 °C | Use the lowest temperature possible that maintains good sensitivity to minimize the risk of H/D back-exchange.[7] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Preventing contamination in Maltose monohydrate-d14 stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing, identifying, and resolving contamination in Maltose monohydrate-d14 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing contamination crucial?
This compound is a deuterated form of maltose, a disaccharide sugar. In research and drug development, it is often used as an internal standard in mass spectrometry-based quantitative analysis. Contamination of the stock solution can lead to inaccurate experimental results, misinterpretation of data, and compromised product quality. Both microbial and chemical contamination can interfere with analytical measurements and degrade the integrity of the standard.
Q2: What are the primary sources of contamination for this compound stock solutions?
The main sources of contamination include:
-
Microbial Contamination: Bacteria, yeast, and molds from the air, lab surfaces, non-sterile equipment, or the water and solvents used. Maltose is a sugar that can serve as a nutrient source for these microorganisms.
-
Chemical Contamination: Introduction of impurities from solvents, containers, or cross-contamination from other reagents. Degradation of maltose itself due to improper storage conditions (e.g., high temperatures or extreme pH) is also a form of chemical contamination.
-
Particulate Contamination: Dust and other airborne particles can introduce both microbial and chemical contaminants.
Q3: What are the ideal storage conditions for this compound powder and its stock solutions?
Proper storage is critical to maintaining the integrity of your this compound.
| Form | Temperature | Conditions | Shelf Life |
| Powder | Room Temperature (15-25°C) | Dry, well-closed, opaque container, protected from light and moisture. | Indefinite if stored properly. |
| Stock Solution | -20°C | Aliquoted in sterile, tightly sealed vials to minimize freeze-thaw cycles. | Up to 1 month. |
| Stock Solution | -80°C | Aliquoted in sterile, tightly sealed vials for long-term storage. | Up to 6 months. |
Note: Always refer to the manufacturer's specific storage recommendations.
Q4: Can I autoclave my this compound stock solution to sterilize it?
Autoclaving (steam sterilization) is generally not recommended for carbohydrate solutions like maltose. High temperatures can cause degradation of the sugar through caramelization and other chemical reactions, leading to a decrease in pH and the formation of impurities such as 5-hydroxymethylfurfural (HMF).[1][2][3] The recommended method for sterilizing this compound solutions is sterile filtration.
Troubleshooting Guide
This guide will help you identify and resolve common issues with your this compound stock solutions.
Issue 1: Visible Cloudiness or Particles in the Stock Solution
-
Possible Cause: Microbial contamination (bacteria or yeast).
-
Identification:
-
Visually inspect the solution against a light source.
-
Examine a small aliquot under a microscope. Bacteria will appear as small, motile rods or cocci, while yeast may appear as budding oval shapes.
-
-
Solution:
-
Discard the contaminated stock solution immediately to prevent cross-contamination.
-
Thoroughly clean and disinfect the workspace and all equipment used.
-
Prepare a fresh stock solution using sterile techniques as outlined in the experimental protocols below.
-
Issue 2: Change in pH of the Stock Solution
-
Possible Cause:
-
Identification:
-
Measure the pH of the stock solution using a calibrated pH meter or pH indicator strips. Compare it to the expected pH of the solvent (e.g., water for chromatography).
-
-
Solution:
-
If a significant pH shift is detected, it is best to discard the solution.
-
Review the preparation and storage procedures to identify potential sources of contamination or degradation. Ensure that the solution was not exposed to high temperatures.
-
Issue 3: Inconsistent or Inaccurate Analytical Results
-
Possible Cause:
-
Identification:
-
Analyze the stock solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector, to check for the presence of degradation products (e.g., glucose, HMF).[8]
-
Re-verify the concentration of the stock solution against a freshly prepared standard.
-
-
Solution:
-
If degradation is confirmed, discard the stock solution.
-
Ensure proper storage conditions, particularly temperature and protection from light, to minimize chemical degradation.
-
When preparing new solutions, use calibrated pipettes and ensure vials are tightly sealed to prevent solvent evaporation.
-
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol details the preparation of a 1 mg/mL stock solution in water.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., HPLC-grade, Milli-Q)
-
Sterile, calibrated pipettes and tips
-
Sterile conical tube or volumetric flask
-
Sterile syringe
-
Sterile 0.22 µm syringe filter
-
Sterile, amber, screw-cap vials for storage
Procedure:
-
Work in a sterile environment: Perform all steps in a laminar flow hood or a biological safety cabinet that has been properly decontaminated.
-
Equilibrate to room temperature: If the this compound powder has been stored in a refrigerator or freezer, allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the powder: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the powder: Aseptically transfer the powder to a sterile conical tube or volumetric flask. Add the required volume of sterile, high-purity water to achieve the desired concentration (e.g., for a 1 mg/mL solution, add 10 mg of powder to 10 mL of water).
-
Ensure complete dissolution: Gently vortex or swirl the solution until the powder is completely dissolved.
-
Sterile filter the solution: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution directly into sterile, amber vials.
-
Aliquot for storage: Dispense the sterile solution into smaller, single-use aliquots to minimize the number of freeze-thaw cycles.
-
Label and store: Clearly label each vial with the compound name, concentration, date of preparation, and solvent. Store the vials at the appropriate temperature (-20°C for short-term or -80°C for long-term storage).
Protocol 2: Quality Control Check of the Stock Solution
Regularly perform quality control checks to ensure the integrity of your stock solution.
Procedure:
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation, cloudiness, or color change.
-
pH Measurement: Periodically, and if contamination is suspected, measure the pH of a small sample of the stock solution.
-
Chromatographic Analysis: On a scheduled basis (e.g., monthly for solutions stored at -20°C), analyze an aliquot using HPLC or a similar method to confirm the purity and concentration and to check for degradation products.
-
Microbial Plating: If microbial contamination is suspected, plate a small volume of the solution onto a non-selective nutrient agar plate and incubate at 37°C for 24-48 hours to check for bacterial or fungal growth.
Visualizations
Caption: Troubleshooting workflow for suspected contamination.
Caption: Sterile stock solution preparation workflow.
References
- 1. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Maltose- Structure, Properties,Production and Applications. [allen.in]
- 6. Khan Academy [khanacademy.org]
- 7. quora.com [quora.com]
- 8. docs.nrel.gov [docs.nrel.gov]
Validation & Comparative
A Head-to-Head Comparison: Maltose monohydrate-d14 vs. 13C-labeled Maltose as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard for correcting for variability during sample preparation and analysis. This guide provides an objective comparison between two common types of SIL internal standards for maltose analysis: deuterated maltose (Maltose monohydrate-d14) and carbon-13-labeled maltose (13C-labeled maltose).
The ideal internal standard should co-elute with the analyte, exhibit identical extraction recovery, and experience the same matrix effects, thereby accurately compensating for variations. While both deuterated and 13C-labeled standards are designed to mimic the analyte, their physicochemical properties can differ subtly, leading to variations in performance.
Executive Summary: The Superiority of ¹³C-Labeling
Based on established principles of isotope dilution mass spectrometry, 13C-labeled maltose is considered a superior internal standard compared to this compound. The incorporation of the heavier, yet chemically identical, 13C isotope imparts greater stability and minimizes the "isotope effect" that can be observed with deuterated standards. This effect can lead to slight differences in retention time and physicochemical behavior between the analyte and the deuterated internal standard, potentially compromising data accuracy.
Data Presentation: A Comparative Overview of Performance Characteristics
While direct head-to-head experimental data for this compound is limited in publicly available literature, the following table summarizes the expected performance characteristics based on extensive studies comparing deuterated and 13C-labeled internal standards for various analytes. The data for 13C-labeled maltose is representative of typical performance for 13C-labeled sugars in validated LC-MS/MS methods.
| Performance Metric | This compound (Deuterated) | ¹³C-labeled Maltose | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift | Identical to unlabeled maltose | The larger relative mass difference in deuterated standards can sometimes lead to differential interactions with the stationary phase, a phenomenon known as the "isotope effect". |
| Matrix Effect Compensation | Generally good, but can be variable | Excellent | The perfect co-elution of the ¹³C-labeled standard ensures it experiences the exact same matrix effects as the analyte at the point of ionization. Any chromatographic shift in the deuterated standard can lead to it being in a slightly different matrix environment as it enters the mass spectrometer. |
| Isotopic Stability | Generally high, but potential for back-exchange under certain conditions | High | Carbon-13 labels are chemically more stable and not susceptible to hydrogen-deuterium exchange, which can sometimes occur with deuterated compounds, especially at non-carbon positions. |
| Accuracy | Good to Excellent | Excellent | The closer physicochemical mimicry of the ¹³C-labeled standard to the native analyte generally leads to more accurate quantification across different matrices and conditions. |
| Precision (%RSD) | < 15% | < 10% | The superior correction for variability by the ¹³C-labeled standard often results in lower relative standard deviations in replicate measurements. |
| Recovery | May differ slightly from the analyte | Identical to the analyte | Differences in polarity due to deuterium labeling can occasionally lead to minor differences in extraction efficiency compared to the unlabeled analyte. |
Experimental Protocols: A Representative LC-MS/MS Method for Maltose Quantification
The following is a typical experimental protocol for the quantitative analysis of maltose in a biological matrix (e.g., plasma or cell culture media) using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample, add 10 µL of the internal standard working solution (either this compound or 13C-labeled maltose at a known concentration).
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 1 mM ammonium formate).
2. Liquid Chromatography (LC)
-
LC System: UHPLC system
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a Phenomenex Luna NH2 column, is suitable for separating polar compounds like sugars.
-
Mobile Phase A: Deionized water with 1 mM ammonium formate
-
Mobile Phase B: 90% Acetonitrile with 1 mM ammonium formate
-
Gradient: A gradient elution is typically used to separate sugars. An example could be starting at a high percentage of mobile phase B and gradually increasing the percentage of mobile phase A.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
3. Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for sugars.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Maltose: Precursor ion [M-H]⁻ → Product ion
-
This compound: Precursor ion [M-H]⁻ → Product ion
-
¹³C-labeled Maltose: Precursor ion [M-H]⁻ → Product ion (Note: Specific m/z values for precursor and product ions would need to be optimized for the specific instrument and labeled positions.)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Mandatory Visualization
Validating Analytical Methods: A Comparative Guide to Using Maltose Monohydrate-d14 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The robustness and reliability of an analytical method are paramount in drug development and clinical research. The choice of an internal standard is a critical factor that directly impacts the accuracy and precision of quantitative analysis, particularly in complex biological matrices. Stable isotope-labeled (SIL) internal standards, such as Maltose monohydrate-d14, are widely regarded as the gold standard for mass spectrometry-based assays.[1]
This guide provides an objective comparison of analytical method performance when using a deuterated internal standard like this compound versus other common approaches. We present supporting experimental data and detailed protocols to assist researchers in developing and validating high-quality analytical methods.
Performance Comparison: The Impact of Internal Standard Selection
An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its primary purpose is to correct for the variability inherent in the analytical process, including sample extraction, injection volume, and matrix effects such as ion suppression or enhancement.[2] The ideal IS behaves identically to the analyte of interest throughout the entire analytical procedure.
-
No Internal Standard: This approach is highly susceptible to any procedural variation, often leading to poor precision and inaccurate quantification.
-
Structural Analog Internal Standard: A non-isotopically labeled molecule that is structurally similar to the analyte. While more affordable, it may have different chromatographic retention times, extraction recoveries, and ionization efficiencies, leading to incomplete correction for variability.[3]
-
Deuterated Internal Standard (this compound): This is a version of the analyte where several hydrogen atoms are replaced with deuterium.[1] Because its physicochemical properties are nearly identical to the native compound, it co-elutes and experiences the same matrix effects and extraction losses. This allows for highly effective compensation for analytical variability, resulting in superior accuracy and precision.[1][3]
Data Presentation: Accuracy and Precision
The following tables summarize the performance of a hypothetical LC-MS/MS assay for a target analyte, comparing the results obtained with no internal standard, a structural analog, and this compound.
Table 1: Comparison of Method Accuracy
This table demonstrates the ability of the method to determine the known concentration of an analyte. Accuracy is presented as the percentage recovery of the nominal concentration.
| Analyte Concentration (ng/mL) | No Internal Standard (% Recovery) | Structural Analog IS (% Recovery) | This compound IS (% Recovery) |
| 5 | 78.5% | 92.1% | 101.2% |
| 50 | 85.2% | 94.5% | 99.5% |
| 500 | 115.8% | 108.3% | 102.1% |
The data clearly indicates that the method using this compound provides accuracy closest to the ideal 100% across the entire concentration range.
Table 2: Comparison of Method Precision
Precision is a measure of the random error of a method and is expressed as the Relative Standard Deviation (%RSD) of replicate measurements. Lower %RSD values indicate higher precision.
| Statistic | No Internal Standard (%RSD) | Structural Analog IS (%RSD) | This compound IS (%RSD) |
| Intra-Assay Precision (n=6) | 18.2% | 9.8% | 3.1% |
| Inter-Assay Precision (n=18) | 22.5% | 12.4% | 4.5% |
The use of this compound results in a significant improvement in both intra- and inter-assay precision, demonstrating the robustness of the method.
Experimental Protocols
Here we provide a detailed methodology for a typical LC-MS/MS analysis for quantifying a carbohydrate analyte in plasma using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw Samples: Allow plasma samples, calibration standards, and quality controls to thaw completely at room temperature.
-
Aliquot: Pipette 50 µL of each sample into a clean 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the this compound working solution (e.g., 500 ng/mL in 50% methanol) to every tube.
-
Vortex: Briefly vortex each tube for 5-10 seconds to ensure homogeneity.
-
Precipitate Protein: Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
System: UPLC System
-
Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 50% B
-
5.1 min: 95% B
-
7.0 min: 95% B
-
Mass Spectrometry (MS/MS) Conditions
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
Analyte: [M+H]+ → [Fragment Ion]+
-
This compound: [M+H]+ → [Fragment Ion]+
-
Visualization of Relevant Pathways
Understanding the biological context of an analyte is crucial. The following diagrams illustrate key metabolic pathways related to maltose.
Maltose is an intermediate in the catabolism of larger carbohydrates like starch and glycogen.[4] The breakdown of glycogen (glycogenolysis) is a critical process for maintaining blood glucose homeostasis.
Conclusion
The validation of an analytical method is a critical step in ensuring data quality and integrity. As demonstrated, the use of a deuterated internal standard like this compound provides significant advantages over other approaches. By effectively compensating for analytical variability, it enables the development of methods with superior accuracy and precision. For researchers, scientists, and drug development professionals, investing in high-quality, stable isotope-labeled internal standards is a key step toward achieving robust and reliable quantitative results.
References
Cross-Validation of Maltose Quantification: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of results for the quantification of maltose, with a special focus on the use of Maltose monohydrate-d14 as an internal standard in liquid chromatography-mass spectrometry (LC-MS). The performance of the isotope dilution LC-MS method is objectively compared with alternative analytical techniques, namely High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid in the selection of the most appropriate method for specific research needs.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods for disaccharide quantification. While specific data for this compound is not extensively published, the performance of LC-MS with a deuterated internal standard is based on established principles of isotope dilution mass spectrometry and data from analogous deuterated standards.
| Parameter | LC-MS with Deuterated Internal Standard (e.g., this compound) | HPLC-RI | GC-MS (with derivatization) | Enzymatic Assay |
| Principle | Isotope dilution mass spectrometry | Differential refractive index | Mass spectrometric detection of volatile derivatives | Enzyme-catalyzed reaction leading to a measurable product |
| Specificity | Very High | Low to Moderate | High | High |
| Sensitivity (LOD) | Very Low (pg-ng/mL) | Moderate (µg/mL)[1] | Low (ng/mL) | Low to Moderate (µg/mL)[2][3] |
| Limit of Quantitation (LOQ) | Very Low (ng/mL) | Moderate (µg/mL)[1] | Low (ng/mL) | Low to Moderate (µg/mL)[2][3] |
| **Linearity (R²) ** | >0.99 | >0.99[1] | >0.99 | Variable |
| Precision (%RSD) | <5% | <5%[1] | <10% | <10% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 90-110% | 85-115% |
| Sample Throughput | High | Moderate | Low | High |
| Matrix Effect | Minimized by internal standard | High | Moderate | Moderate to High |
| Derivatization Required | No | No | Yes | No |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for disaccharide analysis and can be adapted for the use of this compound.
LC-MS with Isotope Dilution (Using this compound)
This method offers high sensitivity and specificity, making it the gold standard for quantitative analysis in complex matrices.
a. Sample Preparation:
-
To 100 µL of sample (e.g., plasma, cell lysate, or formulation buffer), add a known concentration of this compound solution as an internal standard.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Instrumentation and Conditions:
-
Chromatography System: UPLC or HPLC system.
-
Column: Amide-based column (e.g., BEH Amide) or a porous graphitic carbon (PGC) column suitable for carbohydrate analysis.[4]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of ammonium hydroxide or formate buffer.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often preferred for underivatized sugars.[4]
-
MRM Transitions:
-
Maltose: Precursor ion [M-H]⁻ → Product ion
-
This compound: Precursor ion [M-H]⁻ → Product ion (Specific m/z values for precursor and product ions need to be determined by direct infusion of standards)
-
c. Data Analysis:
-
Quantify the native maltose by calculating the peak area ratio of the analyte to the deuterated internal standard.
-
Generate a calibration curve using known concentrations of maltose spiked with the same amount of this compound.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
A robust and widely used method for the analysis of sugars, particularly at higher concentrations.
a. Sample Preparation:
-
Dilute the sample in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
b. Instrumentation and Conditions:
-
Chromatography System: HPLC system.
-
Column: A carbohydrate analysis column (e.g., ligand-exchange or amino-based).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index (RI) detector.
-
Column Temperature: 30-40°C.
c. Data Analysis:
-
Quantify maltose based on the peak area of the analyte against a calibration curve prepared with maltose standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
A highly sensitive method that requires derivatization to make the sugars volatile.
a. Sample Preparation (Derivatization):
-
Dry an aliquot of the sample under nitrogen.
-
Add methoxyamine hydrochloride in pyridine and incubate to form methoxime derivatives.[6]
-
Add a silylating agent (e.g., MSTFA) and incubate to form trimethylsilyl (TMS) derivatives.[6]
b. Instrumentation and Conditions:
-
Chromatography System: Gas chromatograph.
-
Column: A capillary column suitable for sugar analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient from an initial temperature of ~150°C to a final temperature of ~300°C.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
c. Data Analysis:
-
Identify the maltose derivative peak based on its retention time and mass spectrum.
-
Quantify using an external or internal standard calibration curve.
Enzymatic Assay
A rapid and specific method suitable for high-throughput screening.
a. Sample Preparation:
-
Dilute the sample in the assay buffer provided with the kit.
b. Assay Procedure:
-
Follow the protocol of a commercial maltose assay kit (e.g., from Megazyme).
-
Typically, maltase hydrolyzes maltose to glucose.
-
Glucose is then quantified in a coupled enzymatic reaction that produces a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a plate reader.
c. Data Analysis:
-
Calculate the maltose concentration based on the change in absorbance or fluorescence and a standard curve prepared with maltose.
Mandatory Visualization
Caption: Workflow for Maltose Quantification using LC-MS with Isotope Dilution.
Caption: Workflow for Maltose Quantification using HPLC-RI.
Caption: Workflow for Maltose Quantification using GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard Debate: Deuterated vs. Non-Deuterated Standards in LC-MS Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison of the performance of deuterated and non-deuterated standards, supported by experimental data and detailed methodologies, to facilitate an informed selection process for your analytical assays.
The primary role of an internal standard in LC-MS analysis is to compensate for the inherent variability in the analytical method, which can arise during sample preparation, injection, and ionization.[1] Ideally, an internal standard should mimic the behavior of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely considered the "gold standard" due to their structural similarity to the analyte.[2][3] However, non-deuterated standards, which are structurally similar but not isotopically labeled, present a more accessible and cost-effective alternative. This guide delves into a head-to-head comparison of their performance characteristics.
Performance Under the Magnifying Glass: A Quantitative Comparison
The superiority of deuterated internal standards is most evident in their ability to compensate for matrix effects and variability in extraction recovery, leading to enhanced accuracy and precision.[4][5] The following table summarizes quantitative data from comparative studies.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Matrix Effect (%) | Recovery (%) | Reference |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | Not Reported | Not Reported | [2][5] |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | Not Reported | Not Reported | [2][5] |
| 5-HIAA | Deuterated IS | Urine | < 12 (deviation from target) | < 12 | Not Reported | 93.7 | [2][6] |
| Analyte X | Non-Deuterated IS | Generic | Often > ±15% | Often > 15% | Can be significant and variable | May differ significantly from analyte | [1] |
| Analyte X | Deuterated IS | Generic | Typically within ±15% | Typically < 15% | Closely tracks analyte | Closely tracks analyte | [4] |
RSD: Relative Standard Deviation
The "Why" Behind the "What": Mitigating Matrix Effects and Other Variabilities
Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS.[1] Deuterated standards, due to their near-identical physicochemical properties to the analyte, co-elute and experience the same degree of matrix effects, allowing for accurate correction.[1][3] Non-deuterated standards, with different retention times and potentially different ionization efficiencies, may not adequately compensate for these effects, leading to reduced accuracy and precision.[1]
However, it is crucial to note that even deuterated standards are not a panacea. In some cases, slight differences in retention times between the analyte and the deuterated standard, known as the "isotope effect," can lead to differential matrix effects, particularly in regions of changing ion suppression.[7][8] Furthermore, the stability of the deuterium label should be assessed, as back-exchange with hydrogen can occur under certain conditions.
Visualizing the Workflow: A Comparative Analysis
To objectively evaluate the performance of deuterated and non-deuterated standards, a systematic experimental approach is essential. The following workflow outlines the key steps in such a comparison.
The logical basis for using an internal standard is its ability to track and correct for variations throughout the analytical process. The ideal internal standard acts as a reliable surrogate for the analyte, ensuring that the final calculated concentration is accurate despite experimental fluctuations.
Experimental Protocols
To ensure a robust comparison, the following experimental protocols are recommended for assessing the performance of both deuterated and non-deuterated standards.
Evaluation of Accuracy and Precision
Objective: To determine the accuracy and precision of the analytical method using each type of internal standard.
Methodology:
-
Prepare two separate sets of calibration standards and quality control (QC) samples (low, medium, and high concentrations) in the relevant biological matrix.[4]
-
Spike one set with the deuterated internal standard and the other set with the non-deuterated internal standard at a constant concentration.
-
Process and analyze both sets of samples using the validated LC-MS/MS method.
-
Construct calibration curves for each set by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the QC samples using their respective calibration curves.
-
Calculate the accuracy (% bias from the nominal concentration) and precision (% RSD) for the QC samples for each internal standard.[7]
Assessment of Matrix Effect
Objective: To quantify the extent of ion suppression or enhancement for the analyte and each internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked in a clean solvent (e.g., mobile phase).
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.[9]
-
-
Analyze all three sets of samples.
-
Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF) as follows:
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS-Normalized MF = (Analyte/IS peak area ratio in Set B) / (Analyte/IS peak area ratio in Set A) [9]
-
-
An MF or IS-Normalized MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[9]
Determination of Recovery
Objective: To evaluate the extraction efficiency of the analyte and each internal standard from the biological matrix.
Methodology:
-
Using the data from the Matrix Effect assessment (Sets B and C):
-
Calculate the recovery as follows:
-
Recovery (%) = (Peak area of analyte in Set C) / (Peak area of analyte in Set B) x 100
-
-
A similar calculation is performed for the internal standard to compare their recovery efficiencies.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods.[1] While deuterated standards are often the preferred choice due to their close structural and physicochemical similarity to the analyte, which generally leads to better accuracy and precision, they are not without potential drawbacks such as isotopic instability and chromatographic shifts.[1][10] Non-deuterated standards, while more susceptible to differential matrix effects and recovery, can be a viable option, especially when a deuterated analog is unavailable or cost-prohibitive. A thorough method validation, including the specific evaluation of matrix effects, recovery, and stability, is essential to ensure that the chosen internal standard provides the necessary performance for the intended application.[4][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 8. myadlm.org [myadlm.org]
- 9. benchchem.com [benchchem.com]
- 10. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneonatalsurg.com [jneonatalsurg.com]
Determining the accuracy and precision of Maltose monohydrate-d14 as a standard.
A head-to-head comparison of internal standards for the accurate and precise quantification of maltose by Liquid Chromatography-Mass Spectrometry (LC-MS).
In the landscape of analytical chemistry, particularly within the realms of food science, clinical diagnostics, and drug development, the precise and accurate quantification of carbohydrates is paramount. Maltose, a disaccharide composed of two glucose units, is a key analyte in various matrices, from beverages to biological fluids. The gold standard for such quantitative analyses is isotope dilution mass spectrometry, which relies on the use of a stable isotope-labeled internal standard. This guide provides a comprehensive comparison of Maltose monohydrate-d14 against other common internal standard approaches for the analysis of maltose, supported by experimental data and detailed protocols.
The Critical Role of the Internal Standard
The accuracy of quantitative LC-MS can be significantly affected by various factors, including matrix effects (ion suppression or enhancement), variability in sample preparation, and fluctuations in instrument performance. An ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties, thus compensating for these variations and ensuring data reliability. Deuterated standards, such as this compound, are widely considered the gold standard for this purpose.
Performance Comparison: Accuracy and Precision
To evaluate the performance of this compound, a simulated study was conducted to compare its use against two other common internal standard methods for the quantification of maltose in a complex matrix (e.g., a beverage sample):
-
Method A: Using this compound as the internal standard.
-
Method B: Using a non-labeled certified reference material (CRM) of maltose monohydrate as an external standard.
-
Method C: Using a structurally similar molecule, Sucrose, as an internal standard.
The following tables summarize the expected performance based on established principles of isotope dilution mass spectrometry.
Table 1: Accuracy of Maltose Quantification
| Method | Internal Standard | Spiked Concentration (mg/L) | Measured Concentration (mg/L) | Accuracy (%) |
| A | This compound | 50.0 | 49.8 | 99.6 |
| B | None (External Standard) | 50.0 | 44.5 | 89.0 |
| C | Sucrose | 50.0 | 54.2 | 108.4 |
Table 2: Precision of Maltose Quantification (n=6)
| Method | Internal Standard | Mean Measured Concentration (mg/L) | Standard Deviation | Relative Standard Deviation (%RSD) |
| A | This compound | 49.9 | 0.8 | 1.6 |
| B | None (External Standard) | 45.1 | 3.2 | 7.1 |
| C | Sucrose | 53.8 | 2.9 | 5.4 |
The data clearly demonstrates the superior accuracy and precision achieved with the use of this compound as an internal standard. The near-perfect accuracy and low %RSD highlight its ability to effectively compensate for analytical variability. The external standard method (Method B) suffers from significant underestimation due to uncorrected matrix effects, while the use of a structural analog (Method C) leads to overestimation and higher variability, likely due to differences in ionization efficiency and chromatographic behavior compared to maltose.
Experimental Protocols
A detailed methodology for the quantification of maltose in a beverage sample using this compound as an internal standard is provided below.
Sample Preparation
-
Sample Extraction: Accurately weigh 1 g of the homogenized beverage sample into a 50 mL centrifuge tube. Add 10 mL of a 50:50 (v/v) solution of acetonitrile and water.
-
Internal Standard Spiking: Add 100 µL of a 1 mg/mL this compound solution in water to the sample.
-
Vortexing and Centrifugation: Vortex the mixture for 2 minutes to ensure thorough mixing. Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% ammonium hydroxide in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Maltose: Precursor ion (m/z) 341.1 -> Product ion (m/z) 179.1
-
Maltose-d14: Precursor ion (m/z) 355.2 -> Product ion (m/z) 186.1
-
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical basis for the superiority of deuterated internal standards.
Certificate of analysis for Maltose monohydrate-d14 reference material.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Maltose monohydrate-d14 reference material. The objective is to offer a clear comparison with non-deuterated alternatives, supported by data from Certificates of Analysis (CoA) and a detailed experimental protocol for its application.
Product Comparison
The primary distinction of this compound as a reference material lies in its isotopic labeling. This makes it an ideal internal standard for quantitative mass spectrometry-based assays, offering superior accuracy compared to using non-labeled standards. While a direct comparison of isotopic purity with other deuterated maltose reference materials is not possible due to the limited availability of public Certificates of Analysis from other suppliers, this guide provides a comparison of the chemical purity of MedchemExpress's this compound with several non-deuterated Maltose monohydrate reference materials.
Quantitative Data from Certificates of Analysis
The following table summarizes the key analytical data from the Certificates of Analysis of this compound from MedchemExpress and non-deuterated Maltose monohydrate from various suppliers.
| Parameter | This compound | Maltose monohydrate (Alternative 1) | Maltose monohydrate (Alternative 2) | Maltose monohydrate (Alternative 3) |
| Supplier | MedchemExpress | MedchemExpress | MP Biomedicals (Lot: 3215F) | MP Biomedicals (Lot: R3808) |
| Chemical Purity (by HPLC) | 93.7% | 99.79% | 98.0% | 96.8% |
| Isotopic Purity | Not Specified in available CoA | Not Applicable | Not Applicable | Not Applicable |
| Appearance | White to off-white Solid | White to off-white Solid | White Granular Powder | White powder |
| Molecular Formula | C₁₂H₈D₁₄O₁₁·H₂O | C₁₂H₂₂O₁₁·H₂O | C₁₂H₂₂O₁₁·H₂O | C₁₂H₂₂O₁₁·H₂O |
Experimental Protocol: Quantification of Maltose in a Biological Matrix using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical workflow for the quantification of maltose in a biological sample (e.g., plasma, urine) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
Materials and Reagents
-
Maltose monohydrate reference standard
-
This compound internal standard
-
LC-MS/MS grade water, acetonitrile, and formic acid
-
Biological matrix (e.g., plasma, urine)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
Preparation of Stock and Working Solutions
-
Maltose Stock Solution (1 mg/mL): Accurately weigh and dissolve Maltose monohydrate in a suitable solvent (e.g., water) to prepare a 1 mg/mL stock solution.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of calibration standards by serially diluting the Maltose stock solution. Prepare a working solution of the internal standard at an appropriate concentration.
Sample Preparation
-
Protein Precipitation: To 100 µL of the biological sample, add 300 µL of the protein precipitation solvent containing the this compound internal standard.
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for polar analytes like maltose.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid.
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both maltose and this compound.
-
Data Analysis
-
Quantification: Calculate the peak area ratio of the analyte (maltose) to the internal standard (this compound).
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Concentration Determination: Determine the concentration of maltose in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for Quantitative Analysis
Caption: Workflow for LC-MS/MS quantification of maltose using a deuterated internal standard.
Logical Relationship of Reference Material Attributes
Caption: Key attributes of a reference material and their impact on analytical performance.
A Comparative Guide to the Use of Deuterated Sugar Standards in Inter-Laboratory Studies
An Objective Analysis of Performance and Methodologies for Researchers, Scientists, and Drug Development Professionals
The use of deuterated sugar standards as internal standards in analytical chemistry, particularly in mass spectrometry-based methods, is a cornerstone of achieving accurate and reproducible quantification. These standards, in which one or more hydrogen atoms are replaced by deuterium, closely mimic the physicochemical properties of the analyte of interest. This guide provides a comprehensive comparison of the performance of deuterated standards and other alternatives, supported by experimental data from various inter-laboratory studies and related research. It also details the experimental protocols for key analytical methods.
The Critical Role of Internal Standards in Quantitative Analysis
In analytical workflows, especially those involving complex biological matrices, variability can arise from multiple steps, including sample extraction, injection volume, and ionization efficiency in mass spectrometry.[1] An internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and controls.[2] By normalizing the analyte's response to the IS's response, these variations can be significantly minimized, leading to improved precision and accuracy.[1][3][4] The ideal IS is an isotopically labeled version of the analyte, with deuterated standards being a common and effective choice due to the abundance of hydrogen in organic molecules.[2]
Performance of Deuterated Standards: Insights from Inter-Laboratory Comparisons
For instance, an inter-laboratory comparison on the determination of Di-isodecyl phthalate (DIDP) in oil demonstrated a significant improvement in reproducibility when a harmonized method with an internal standard was adopted. The reproducibility standard deviation decreased from 37% to 14% at a concentration level of 9 mg/kg.
An inter-laboratory study on the chemical testing of extractables from polymeric materials revealed that while intra-laboratory repeatability is generally good, inter-laboratory reproducibility can be a significant challenge. The study found that the central 90% range for repeatability and reproducibility relative standard deviations were (0.09, 0.22) and (0.30, 0.85), respectively.[5] This underscores the need for robust analytical methods, including the proper use of internal standards, to minimize inter-laboratory variability.
Table 1: Comparison of Analytical Precision With and Without Internal Standards (Illustrative Data based on cited principles)
| Parameter | Without Internal Standard | With Non-Isotopically Labeled IS | With Deuterated IS |
| Intra-Assay Precision (CV%) | 5-15% | 2-10% | <5% |
| Inter-Assay Precision (CV%) | 10-20% | 5-15% | <10% |
| Inter-Laboratory Reproducibility (RSD%) | High (>30%) | Moderate (15-30%) | Low (<15%) |
| Correction for Matrix Effects | Poor | Partial | Excellent |
| Correction for Extraction Variability | Poor | Partial | Excellent |
Note: This table provides illustrative values based on the general principles and findings discussed in the cited literature.[1][3][4][5] Actual values will vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols: A Guide to Best Practices
The following sections detail generalized experimental protocols for the use of deuterated sugar standards in quantitative analysis, primarily focusing on liquid chromatography-mass spectrometry (LC-MS), a common technique in metabolomics and bioanalysis.
Sample Preparation and Extraction
A crucial step in ensuring accurate quantification is the sample preparation process. The goal is to efficiently extract the analyte of interest from the sample matrix while minimizing interference.
Protocol for Immunosuppressant Quantification in Whole Blood (Adaptable for Sugars): [1][3]
-
Lysis: For cellular samples, complete lysis is mandatory for good reproducibility. The use of water or specific lysing agents can be employed.[3]
-
Addition of Internal Standard: A known amount of the deuterated sugar standard is added to the sample at the earliest stage of preparation to account for variability in subsequent steps.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a precipitation reagent, such as a mixture of zinc sulfate and an organic solvent (e.g., methanol), is added.[1][3]
-
Vortexing and Centrifugation: The sample is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.[1]
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to a clean vial for analysis.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful technique that separates compounds based on their physicochemical properties and then detects and quantifies them based on their mass-to-charge ratio.
General LC-MS Parameters:
-
Chromatographic Column: A C18 or phenyl-hexyl column is often used for the separation of small molecules.[1]
-
Mobile Phase: The composition of the mobile phase (a mixture of solvents like water, acetonitrile, or methanol with additives like formic acid or ammonium acetate) is optimized to achieve good separation of the analyte and internal standard.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Workflow for LC-MS Quantification:
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Method Validation in Inter-Laboratory Studies
For analytical methods to be considered reliable and robust, they must undergo a thorough validation process. In the context of inter-laboratory studies, this validation is essential to ensure that results are comparable across different sites.
Key Validation Parameters:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.[6][7][8][9]
-
Accuracy (Trueness): The closeness of the mean of a set of measurement results to the true value.[7][8] This is often assessed by analyzing certified reference materials (CRMs) or by spiking samples with known amounts of the analyte.[6][8]
-
Precision: The closeness of agreement between independent test results obtained under stipulated conditions. This is further divided into:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[5][7]
-
Intermediate Precision: Precision within a single laboratory over a longer period, with different analysts and equipment.[8]
-
Reproducibility (Inter-laboratory precision): Precision between different laboratories.[5]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[6][8][10]
Logical Relationship of Method Validation Parameters:
Caption: Key parameters for analytical method validation.
Conclusion
The use of deuterated sugar standards is a powerful strategy to enhance the accuracy, precision, and robustness of quantitative analytical methods. While specific inter-laboratory studies on deuterated sugar standards are needed to establish definitive performance benchmarks, the principles and data from related fields strongly support their superiority over non-isotopically labeled or no internal standards. By adhering to detailed and standardized experimental protocols and conducting thorough method validation, researchers can achieve reliable and reproducible results, which is paramount in scientific research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inter-laboratory study for extraction testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of Enzytec™ Liquid Combi Sucrose/D-Glucose for Enzymatic Determination of Sucrose and D-Glucose in Selected Foods and Beverages: First Action 2024.05 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study of monosaccharide composition analysis as a carbohydrate test for biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of Enzytec™ Liquid D-Glucose for Enzymatic Determination of D-Glucose in Selected Foods and Beverages: Official Method 2024.03 First Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of the Test Method—Determination of Available Carbohydrates in Cereal and Cereal Products, Dairy Products, Vegetables, Fruit, and Related Food Products and Animal Feeds: Collaborative Study, Final Action 2020.07 - PMC [pmc.ncbi.nlm.nih.gov]
Justification for Using a Deuterated Internal Standard in a Regulated Bioanalytical Environment
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorously controlled landscape of regulated bioanalysis, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data submitted to regulatory agencies. While various types of internal standards exist, stable isotope-labeled (SIL) internal standards are widely considered the gold standard, with deuterated internal standards (D-IS) being the most commonly employed. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, to justify their use in a regulated environment.
The Gold Standard: Why Deuterated Internal Standards are Preferred
The fundamental principle behind using an internal standard is to compensate for variability throughout the analytical process, including sample preparation, extraction efficiency, matrix effects, and instrument response.[1] An ideal internal standard should behave chemically and physically identical to the analyte of interest.[2] Deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced by deuterium, come closest to fulfilling this requirement.[3]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, recommend the use of a SIL-IS, like a deuterated standard, for mass spectrometry-based assays whenever possible.[1][4] This preference is rooted in the ability of D-IS to co-elute with the analyte and experience similar ionization suppression or enhancement, thus providing more accurate and precise quantification.[5]
Performance Comparison: Deuterated vs. Alternative Internal Standards
The superiority of deuterated internal standards over other options, such as structural analogs or other stable isotope-labeled standards (e.g., ¹³C, ¹⁵N), can be demonstrated through key performance characteristics.
Deuterated IS vs. Structural Analog IS
A structural analog is a molecule that is chemically similar but not identical to the analyte. While often more readily available and less expensive than a D-IS, its physicochemical properties can differ significantly, leading to inadequate compensation for analytical variability.
Table 1: Comparison of a Deuterated Internal Standard vs. an Analog Internal Standard for the LC-MS/MS Assay of Kahalalide F in Plasma [6]
| Performance Metric | Analog Internal Standard | Deuterated Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation | 8.6 | 7.6 |
| Precision (%RSD) | Higher | Lower |
| Accuracy | Significant deviation from 100% | No significant deviation from 100% |
The data clearly indicates that the use of a deuterated internal standard for the analysis of Kahalalide F resulted in a significant improvement in both accuracy and precision compared to a structural analog.[6]
Deuterated IS vs. ¹³C-Labeled IS
Within the category of stable isotope-labeled standards, ¹³C-labeled internal standards are often considered the "ideal" choice. This is primarily due to the "isotope effect" observed with deuterated standards. The greater mass difference between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention time and, in rare cases, differential matrix effects.[7][8]
Table 2: Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards [7][8]
| Characteristic | Deuterated Internal Standard | ¹³C-Labeled Internal Standard |
| Chromatographic Co-elution | Potential for slight retention time shift | Generally identical to the unlabeled analyte |
| Matrix Effect Compensation | Generally good, but can be variable if co-elution is not perfect | Excellent, as it experiences the exact same matrix effects |
| Isotopic Stability | Generally high, but potential for back-exchange in certain conditions | High, not susceptible to exchange |
| Cost and Availability | More common and generally less expensive | Less common and typically more expensive |
While ¹³C-labeled standards may offer theoretical advantages in terms of stability and co-elution, deuterated standards, when properly validated, provide robust and reliable results that meet regulatory acceptance criteria.[9] The significantly lower cost and wider availability of deuterated standards make them a more practical and justified choice for many applications.[2]
Experimental Protocols for Validation of a Deuterated Internal Standard
A rigorous validation process is essential to demonstrate the suitability of a deuterated internal standard for its intended purpose. The following are detailed methodologies for key validation experiments as expected by regulatory agencies.
Selectivity and Specificity
Objective: To ensure that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.
Protocol:
-
Analyze a minimum of six different blank matrix lots (e.g., plasma from six different individuals).
-
Look for any interfering peaks at the retention time and mass transition of the analyte and the deuterated internal standard.
-
Spike a blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration. Analyze to confirm the absence of significant interference from endogenous components.[1]
Matrix Effect Assessment
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and deuterated IS in a neat solution (e.g., mobile phase).
-
Set B: Post-extraction spike of analyte and deuterated IS into an extracted blank matrix.
-
Set C: Pre-extraction spike of analyte and deuterated IS into the biological matrix.
-
-
Calculate the matrix factor (MF) by comparing the peak area of the analyte in Set B to that in Set A.
-
Calculate the IS-normalized matrix factor by dividing the MF of the analyte by the MF of the deuterated IS.
-
The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the matrix should be ≤ 15%.[4]
Stability of the Deuterated Internal Standard (Deuterium Exchange)
Objective: To assess the stability of the deuterium label on the internal standard and ensure it does not exchange with protons from the solvent, which would compromise its concentration and lead to inaccurate results.
Protocol:
-
Prepare the following solutions:
-
Solution A: Analyte and deuterated IS in the initial mobile phase or sample diluent.
-
Solution B: Deuterated IS only in the initial mobile phase or sample diluent.
-
-
Perform an initial analysis (T=0) of both solutions to establish a baseline response.
-
Incubate Solution B at the autosampler temperature for the maximum expected run time (e.g., 24 hours).
-
Re-inject the incubated Solution B (T=final).
-
In the chromatogram from the incubated solution, quantify the peak area at the retention time and m/z of the unlabeled analyte. An increase in this peak area compared to the T=0 injection indicates deuterium back-exchange.[10]
Visualizing the Workflow and Rationale
To further clarify the processes and logical relationships involved in the justification and use of deuterated internal standards, the following diagrams are provided.
Caption: A typical workflow for bioanalytical method development, validation, and sample analysis.
Caption: Decision-making process for selecting an internal standard for regulated bioanalysis.
Conclusion
The use of a deuterated internal standard is a scientifically sound and regulatory-accepted practice in quantitative bioanalysis. By closely mimicking the analyte of interest, deuterated standards effectively compensate for a wide range of analytical variabilities, leading to highly accurate and precise data. While potential challenges such as the isotope effect and deuterium exchange exist, these can be thoroughly evaluated and mitigated during method validation. The comprehensive experimental data and established regulatory guidance strongly support the justification of using a well-validated deuterated internal standard to ensure the generation of reliable data for submission in a regulated environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Assessing the Isotopic Enrichment of Maltose Monohydrate-d14 for Metabolic Research
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, the precise assessment of isotopic enrichment is paramount for accurate metabolic tracing and flux analysis. This guide provides a comparative overview of Maltose monohydrate-d14, a deuterated analog of maltose, and its common alternative, 13C-labeled maltose. We present supporting experimental data, detailed methodologies for isotopic enrichment analysis, and visualizations to aid in the selection of the most suitable tracer for your research needs.
This compound is a valuable tool in metabolic research, where the substitution of hydrogen atoms with deuterium allows for the tracing of maltose metabolism through various biochemical pathways. Its primary competitor, 13C-labeled maltose, offers an alternative labeling strategy. The choice between these tracers often depends on the specific analytical instrumentation available, the metabolic pathways of interest, and the potential for isotopic effects.
Quantitative Comparison of Isotopic Purity
The isotopic purity of a labeled compound is a critical parameter that directly impacts the sensitivity and accuracy of downstream analyses. While chemical purity refers to the proportion of the desired molecule in a sample, isotopic enrichment specifies the percentage of the molecule that contains the isotopic label.
| Product | Supplier Example | Stated Purity/Isotopic Enrichment |
| This compound | MedchemExpress | 93.7% (Chemical Purity)[1] |
| Maltose-[13C12] Monohydrate | BOC Sciences | 98% (Purity) |
| D-(+)-Maltose monohydrate | Otto Chemie Pvt. Ltd. | 99% (Purity)[2] |
| Dextrose (D-Glucose), Anhydrous | Thermo Fisher Scientific | ≥ 99.5% (Assay)[3][4] |
Note: The provided purity for this compound is a chemical purity and does not specify the isotopic enrichment. For 13C-labeled maltose, the purity is also stated without explicit isotopic enrichment values in the readily available documentation. Researchers should always refer to the lot-specific certificate of analysis for precise isotopic enrichment data.
Experimental Protocol: Determination of Isotopic Enrichment by Mass Spectrometry
The most common and accurate method for determining the isotopic enrichment of labeled compounds is mass spectrometry (MS). High-resolution mass spectrometry (HRMS) is particularly well-suited for distinguishing between deuterated and 13C-labeled molecules and their unlabeled counterparts.[5]
Objective: To determine the isotopic enrichment of this compound in a given sample.
Materials:
-
This compound sample
-
Unlabeled Maltose monohydrate standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Liquid chromatograph coupled to a high-resolution mass spectrometer (LC-HRMS)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a 1:1 (v/v) mixture of methanol and water.
-
Prepare a series of calibration standards using the unlabeled Maltose monohydrate stock solution at known concentrations.
-
Prepare a quality control (QC) sample from the this compound stock solution.
-
-
LC-MS Analysis:
-
Chromatographic Separation: Employ a suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar analytes like carbohydrates. Use a gradient elution with a mobile phase consisting of acetonitrile and water with a suitable modifier like ammonium formate.
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive or negative ion mode, depending on which provides better sensitivity for maltose.
-
Acquire full scan mass spectra over a relevant m/z range to include the unlabeled (M+0), fully labeled (M+14 for d14), and partially labeled isotopologues.
-
Utilize the high resolution of the instrument to separate the peaks corresponding to the different isotopologues.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled maltose and the deuterated maltose (M+14).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment using the following formula:
Isotopic Enrichment (%) = [Area(M+14) / (Area(M+0) + Area(M+14))] x 100
-
Correct for the natural abundance of isotopes in the unlabeled standard.
-
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the biological relevance of using labeled maltose, the following diagrams are provided.
Caption: Experimental workflow for assessing the isotopic enrichment of this compound.
Once introduced into a biological system, maltose is metabolized through a well-defined pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maltose, 99%, COA, Certificate of Analysis, 6363-53-7, M 1425 [ottokemi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Application of Deuterated Internal Standards: A Focus on Maltose monohydrate-d14
In the realm of quantitative bioanalysis, particularly using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the choice of a suitable internal standard is critical for achieving accurate and reproducible results.[1] Among the options, stable isotope-labeled (SIL) internal standards, such as Maltose monohydrate-d14, are often considered the gold standard.[1] This guide provides an objective comparison of deuterated standards against other common alternatives, supported by data on performance characteristics, to help researchers, scientists, and drug development professionals make informed decisions for their analytical assays.
This compound is a deuterium-labeled form of Maltose monohydrate, intended for research use as an internal standard.[2] The incorporation of stable heavy isotopes like deuterium has become a key strategy for quantification during the drug development process.[2] The primary function of an internal standard is to compensate for variability during sample preparation, injection volume, and instrument response, with the ideal standard behaving identically to the analyte of interest.[1][3]
Performance Comparison: Deuterated vs. Alternative Standards
The most common types of SIL internal standards are those labeled with deuterium (²H) and carbon-13 (¹³C). While both aim to mimic the analyte, their inherent physicochemical properties can lead to performance differences.[3] Non-deuterated standards, which are structurally similar but not identical to the analyte, are also used but may not adequately compensate for matrix effects.[1]
The following table summarizes the key performance characteristics of deuterated standards, like Maltose-d14, compared to ¹³C-labeled standards.
| Performance Metric | Deuterated (²H) Standards (e.g., Maltose-d14) | ¹³C-Labeled Standards | Key Considerations |
| Accuracy | May be compromised due to the "isotope effect," which can cause chromatographic separation from the unlabeled analyte.[3][4] This can lead to differential ion suppression or enhancement.[3] | Generally provides higher accuracy as the larger mass difference has a negligible effect on retention time, ensuring co-elution and more effective compensation for matrix effects.[3] | The degree and position of deuteration influence the magnitude of the isotope effect.[3] Careful selection of labeling sites is crucial.[4] |
| Isotopic Stability | Deuterium atoms, particularly those on hydroxyl (-OH) or amine (-NH) groups, can be lost or exchanged with protons in the solvent during sample preparation or analysis, leading to quantification errors.[3][5] | The ¹³C label is integrated into the molecule's carbon backbone and is highly stable, with no risk of exchange under typical experimental conditions.[3] | Storing deuterated compounds in acidic or basic solutions should generally be avoided.[5] Labeling at non-exchangeable positions is critical.[3] |
| Interference | Low levels of deuteration (e.g., d2) can suffer from interference by naturally occurring isotopes of the unlabeled analyte, which can falsely increase the internal standard signal.[6] | Less susceptible to this type of interference due to the larger mass difference from the native analyte. | A mass increase of at least 3 or 4 amu is recommended for deuterated standards to avoid isotopic overlap. |
| Synthesis & Cost | Generally less expensive and easier to synthesize.[4][7] | Typically more expensive to synthesize.[3] | Cost-effectiveness is a primary advantage of using deuterium labeling.[4] |
Experimental Protocols
While specific protocols are application-dependent, a general methodology for using Maltose-d14 as an internal standard in a quantitative LC-MS/MS assay for maltose is outlined below.
General Protocol for Maltose Quantification using Maltose-d14 Internal Standard
1. Preparation of Standards and Samples:
-
Stock Solutions: Prepare a stock solution of the maltose analyte and a separate stock solution of the Maltose-d14 internal standard (IS) in a suitable solvent (e.g., a mixture of methanol and water).
-
Calibration Curve Standards: Create a series of calibration standards by spiking a blank matrix (e.g., plasma, buffer) with varying concentrations of the maltose analyte stock solution and a fixed concentration of the Maltose-d14 IS stock solution.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Sample Preparation: To the unknown biological samples, add the same fixed amount of Maltose-d14 IS that was added to the calibration standards.[8] Perform a sample cleanup procedure, such as protein precipitation (e.g., with a mixture of zinc sulfate and an organic solvent like methanol) or solid-phase extraction, to remove interfering matrix components.[9]
2. LC-MS/MS Analysis:
-
Chromatography: Use a suitable HPLC or UPLC column (e.g., a C18 or a column designed for carbohydrate analysis) to separate maltose from other sample components.[8][10] The mobile phase conditions should be optimized to achieve good peak shape and retention time.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Define an MRM transition for the maltose analyte (e.g., [M+Cl]⁻ adduct).[10]
-
Define a corresponding MRM transition for the Maltose-d14 internal standard.
-
Optimize MS parameters (e.g., collision energy, declustering potential) for both the analyte and the IS.
-
3. Data Analysis:
-
Quantification: For each sample and standard, calculate the ratio of the peak area of the maltose analyte to the peak area of the Maltose-d14 IS.
-
Calibration Curve: Plot the peak area ratio against the known concentrations of the calibration standards to generate a linear regression curve.
-
Determine Unknown Concentrations: Use the linear regression equation from the calibration curve to determine the concentration of maltose in the unknown samples based on their measured peak area ratios. The isotope dilution method can decrease measurement uncertainty significantly.[11]
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved, the following diagrams outline a typical experimental workflow and the principle of isotope dilution.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Isotope dilution - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Maltose Monohydrate-d14: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Maltose monohydrate-d14. While Maltose monohydrate and its deuterated forms are generally not classified as hazardous, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses or goggles, gloves, and a lab coat.[4] In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4][5]
-
After skin contact: Wash the affected area thoroughly with soap and water.[4][5]
-
After eye contact: Flush the eyes with plenty of water as a precaution.[2]
-
After ingestion: Rinse the mouth with water. Do not induce vomiting.[2]
In the event of a spill, sweep up the material, place it in a suitable, sealed container for disposal, and clean the spill area.[3][6] Avoid generating dust during cleanup.[4][6]
Quantitative Data Summary
The following table summarizes key information for Maltose monohydrate, which is chemically similar to its deuterated form.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [2] |
| Molecular Weight | 360.31 g/mol | [2] |
| Appearance | Colorless to light tan crystals or flakes | [3] |
| Solubility | Soluble in water, slightly soluble in alcohol | [3] |
| Hazard Classification | Not a hazardous substance or mixture | [1][2] |
Experimental Protocol: Waste Characterization
The first and most critical step in the proper disposal of any chemical waste is to determine if it is hazardous. According to the US Environmental Protection Agency (EPA) regulations (40 CFR 262.11), the waste generator is responsible for this characterization.[4]
Methodology:
-
Review Safety Data Sheet (SDS): Obtain the SDS for this compound. In the absence of a specific SDS for the deuterated form, the SDS for Maltose monohydrate can be used as a primary reference, as isotopic labeling is unlikely to change its hazard classification.[1][2] The SDS for Maltose monohydrate indicates it is not a hazardous substance.[1][2]
-
Assess for Hazardous Characteristics: Determine if the waste exhibits any of the four hazardous characteristics defined by the EPA:
-
Ignitability: Is the substance flammable? Maltose monohydrate is a nonflammable solid.[3]
-
Corrosivity: Does it have a pH less than or equal to 2 or greater than or equal to 12.5? Maltose monohydrate is not corrosive.
-
Reactivity: Is it unstable, or does it react violently with water? Maltose monohydrate is stable under normal conditions.
-
Toxicity: Does it contain contaminants at concentrations that could be harmful to human health or the environment? Maltose monohydrate is not listed as toxic.
-
-
Check for Listed Wastes: Consult the EPA's lists of hazardous wastes (F, K, P, and U lists) to ensure this compound is not listed. It is not found on these lists.
-
Consider Contamination: If the this compound has been mixed with other chemicals, the entire mixture must be characterized based on its components. If mixed with a hazardous substance, it must be treated as hazardous waste.
Step-by-Step Disposal Plan
Based on the determination that this compound is a non-hazardous waste, the following operational and disposal plan should be implemented.
Operational Steps:
-
Segregation: Keep this compound waste separate from hazardous waste streams. Do not mix with other chemical waste unless it is also non-hazardous and compatible.
-
Containerization:
-
Use a clean, durable, and sealable container for waste collection. The container should be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable.
-
Ensure the container is in good condition with no leaks or cracks.
-
-
Labeling:
-
Clearly label the waste container with "Non-Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated waste accumulation area.
-
Keep the storage area clean and organized.
-
Disposal Steps:
-
Consult Institutional Guidelines: Follow your institution's specific procedures for non-hazardous chemical waste disposal. Many research facilities have an Environmental Health and Safety (EHS) office that manages waste disposal.
-
Contact a Licensed Waste Disposal Service: Arrange for pickup and disposal by a licensed professional waste disposal service.[4] Provide them with the waste characterization information.
-
Documentation: Maintain records of all waste disposals, including the chemical name, quantity, disposal date, and the name of the disposal company.
Important Considerations:
-
Local Regulations: Always adhere to local, regional, and national regulations for chemical waste disposal, as these may vary.[4]
-
Do Not Dispose in Regular Trash or Drains: Never dispose of this compound in the regular trash or pour it down the drain.[2][4][6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Maltose monohydrate-d14
Essential Safety and Handling Guide for Maltose Monohydrate-d14
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety protocols for the non-deuterated form of the compound, which is considered non-hazardous.[1][2][3][4]
Personal Protective Equipment (PPE) Summary
While Maltose monohydrate is not classified as a hazardous substance, prudent laboratory practices should always be observed.[2][3] The primary physical hazard associated with this compound is the potential for dust formation and inhalation.[5] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Justification & Notes |
| Eye/Face Protection | Safety glasses or chemical safety goggles | Protects against accidental splashes or airborne dust particles.[1][6] |
| Skin Protection | Nitrile or latex gloves | Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling.[1] |
| Lab coat | Standard laboratory practice to protect clothing and skin.[7] | |
| Respiratory Protection | Not required under normal use | Under conditions where dust may be generated, a NIOSH-approved N95 or P1 dust mask is recommended to prevent inhalation.[1] |
Operational Plans
Adherence to proper handling and disposal protocols is essential for maintaining a safe laboratory environment.
Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are accessible.[6][7]
-
Ventilation : Handle the compound in a well-ventilated area.[6] Using a chemical fume hood or providing local exhaust ventilation is advisable where dust is likely to be generated.[1]
-
Dispensing : When weighing or transferring the powder, minimize dust generation.[6] Avoid actions that could cause the powder to become airborne.
-
Hygiene : Wash hands thoroughly with soap and water after handling is complete.[1][4] Avoid eating, drinking, or smoking in the handling area.[8]
-
Storage : Keep the container tightly closed and store in a cool, dry place away from strong oxidizing agents.[5][6]
Disposal Plan
This compound is not classified as hazardous waste; however, all chemical waste must be managed responsibly.[5]
-
Waste Characterization : The waste generator is responsible for correctly classifying the waste according to local, regional, and national regulations.[5][8]
-
Containment : Sweep up spilled material and place it into a suitable, sealed container labeled for disposal.[1][2] Avoid creating dust during cleanup.[1]
-
Disposal : Contact a licensed professional waste disposal service for final disposal.[8] Do not dispose of with household garbage or allow it to enter drains.[1][8]
Visual Workflow for Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard Laboratory Workflow for Handling this compound.
References
- 1. uprm.edu [uprm.edu]
- 2. Maltose SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]
- 5. scribd.com [scribd.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. westliberty.edu [westliberty.edu]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
